molecular formula C11H20O2 B1294839 Ethyl 8-nonenoate CAS No. 35194-39-9

Ethyl 8-nonenoate

Cat. No.: B1294839
CAS No.: 35194-39-9
M. Wt: 184.27 g/mol
InChI Key: SOSSRQZGHXOQQE-UHFFFAOYSA-N
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Description

Ethyl 8-nonenoate is a useful research compound. Its molecular formula is C11H20O2 and its molecular weight is 184.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl non-8-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-3-5-6-7-8-9-10-11(12)13-4-2/h3H,1,4-10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSSRQZGHXOQQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30188688
Record name Ethyl 8-nonenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30188688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35194-39-9
Record name Ethyl 8-nonenoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035194399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 8-nonenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30188688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the physical properties of Ethyl 8-nonenoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of Ethyl 8-nonenoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 35194-39-9) is an unsaturated fatty acid ester. As a derivative of 8-nonenoic acid, it possesses a terminal double bond, which provides a reactive site for further chemical modifications, making it a valuable intermediate in organic synthesis. Its ester functional group and aliphatic chain dictate its physical properties, influencing its behavior as a solvent, reagent, and building block in the synthesis of more complex molecules, including pharmaceuticals and fragrance compounds. Understanding the precise physical properties of this compound is a critical prerequisite for its effective application in research and development, ensuring predictable reaction kinetics, proper handling, and consistent process scale-up.

This guide provides a comprehensive overview of the core physical and chemical properties of this compound, grounded in available technical data. It is designed to equip researchers and professionals in chemistry and drug development with the foundational knowledge required for its use.

Chemical Identity and Molecular Structure

A clear definition of a compound's structure and its unique identifiers is the cornerstone of any scientific investigation. These identifiers ensure unambiguous communication and accurate information retrieval from databases and literature.

Molecular Identifiers

  • IUPAC Name: ethyl non-8-enoate[1]

  • CAS Number: 35194-39-9[1][2][3]

  • Molecular Formula: C₁₁H₂₀O₂[1][3]

  • Molecular Weight: 184.27 g/mol (Computed)[1], 184.28 g/mol [2]

  • InChI Key: SOSSRQZGHXOQQE-UHFFFAOYSA-N[1]

Molecular Structure Visualization

The structure of this compound consists of an eleven-carbon backbone. An ethyl ester group is located at one terminus (C1), while a vinyl group (a terminal double bond) is at the other end (C8-C9). This bifunctional nature—an ester and an alkene—is key to its chemical reactivity.

Caption: 2D Chemical Structure of this compound.

Core Physicochemical Properties

The physical properties of a compound are essential for designing experiments, developing purification strategies, and ensuring safe handling. The data presented here are compiled from various chemical databases and supplier technical sheets.

PropertyValueComments & SignificanceSource(s)
Appearance Colorless to Light Yellow OilThe appearance indicates a relatively pure liquid compound under standard conditions. Color may depend on purity.
Boiling Point 230.8 °C at 760 mmHgThe high boiling point is expected for a molecule of this molecular weight and indicates low volatility.[3]
72 °C at 2 TorrThe significant drop in boiling point under vacuum is crucial for purification via vacuum distillation to avoid thermal decomposition.[4]
Density 0.883 g/cm³ (Predicted)Being less dense than water, it will form the upper layer in an immiscible mixture.[3]
Refractive Index 1.435 (at 20°C)This value is a useful parameter for rapid purity assessment using refractometry.[3]
Flash Point 90.6 °CThis is the lowest temperature at which vapors can ignite. It indicates moderate flammability and dictates storage requirements.[3]
Vapor Pressure 0.0647 mmHg at 25°CThe low vapor pressure confirms its low volatility at room temperature.[3]
XLogP3-AA 3.5This computed value indicates a high lipophilicity, suggesting good solubility in nonpolar organic solvents and poor solubility in water.[1]

Solubility Profile

The solubility of this compound is dictated by its molecular structure: a long, nonpolar hydrocarbon chain and a polar ester group. While specific experimental solubility data is not widely published, a reliable profile can be inferred from its structure and the "like dissolves like" principle.

  • Water: Expected to have very low solubility in water due to the dominant nonpolar C9 alkyl chain.

  • Organic Solvents: High solubility is expected in a wide range of common organic solvents, including:

    • Alcohols (e.g., ethanol, methanol)

    • Ethers (e.g., diethyl ether, THF)

    • Chlorinated solvents (e.g., dichloromethane, chloroform)

    • Hydrocarbons (e.g., hexanes, toluene)

    • Esters (e.g., ethyl acetate)

The choice of solvent in a reaction or purification process is critical. For instance, in a reaction where water is a byproduct, using a solvent immiscible with water (like toluene) would allow for its removal via a Dean-Stark apparatus, driving the reaction to completion.

Spectroscopic Data Analysis

Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical compound. Data for this compound is available in public databases.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the terminal alkene protons (around 4.9-5.8 ppm), the methylene protons adjacent to the ester oxygen (a quartet around 4.1 ppm), and the triplet from the ethyl group's methyl protons (around 1.2 ppm). The overlapping signals of the aliphatic chain would appear as a complex multiplet in the 1.3-2.3 ppm region.

    • ¹³C NMR: The carbon NMR spectrum provides confirmation of the carbon skeleton.[1] Key signals would include the carbonyl carbon of the ester (around 173 ppm), the carbons of the double bond (around 114 and 139 ppm), and the carbons of the ethoxy group (around 60 and 14 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum is used to identify key functional groups. For this compound, the most prominent peaks would be a strong C=O stretch from the ester at approximately 1735 cm⁻¹, C-O stretches between 1100-1300 cm⁻¹, and C=C stretch and =C-H bend from the terminal alkene group around 1640 cm⁻¹ and 910-990 cm⁻¹, respectively.

  • Mass Spectrometry (MS): GC-MS data is available for this compound.[1] Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ would be observed at m/z 184. Subsequent fragmentation would likely involve the loss of the ethoxy group (-OC₂H₅) or cleavage along the alkyl chain.

Standard Measurement Methodologies

The physical properties listed above are determined by well-established experimental protocols. The trustworthiness of these values relies on adherence to these standardized methods.

G cluster_bp Boiling Point Determination cluster_ri Refractive Index Measurement bp_sample Place Sample in Distillation Flask bp_setup Assemble Distillation Apparatus (Standard or Vacuum) bp_sample->bp_setup bp_heat Heat Sample Gradually bp_setup->bp_heat bp_observe Record Temperature Plateau During Active Distillation bp_heat->bp_observe bp_correct Correct for Atmospheric Pressure bp_observe->bp_correct ri_cal Calibrate Refractometer (e.g., with distilled water) ri_sample Apply 1-2 Drops of Sample to Prism ri_cal->ri_sample ri_read Close Prism and Read Value ri_sample->ri_read ri_temp Record Temperature ri_read->ri_temp

Caption: Standard experimental workflows for determining boiling point and refractive index.

The causality behind these choices is rooted in achieving reproducibility and accuracy. For example, boiling point is pressure-dependent; therefore, reporting the pressure (e.g., 760 mmHg for atmospheric or 2 Torr for vacuum) is non-negotiable for the data to be meaningful.[3][4] Similarly, refractive index is temperature-dependent, necessitating a controlled temperature (typically 20°C) for the measurement to be a reliable standard.[3]

Safety and Handling

Based on available safety data, this compound should be handled with appropriate care in a laboratory setting.

  • GHS Pictogram: Warning[2]

  • Hazard Statements: May be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Precautionary Statements: Advised to avoid breathing mist/vapors/spray (P261) and to use appropriate personal protective equipment (PPE), including safety glasses and gloves. In case of eye contact, rinse cautiously with water for several minutes (P305+P351+P338).[2]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage temperature is 2-8°C.[2]

Conclusion

This compound is an aliphatic ester with well-defined physical properties that align with its molecular structure. Its high boiling point, low volatility, and lipophilic nature are key characteristics that govern its application in organic synthesis. The presence of a terminal double bond adds a versatile reactive handle, distinguishing it from its saturated analog, ethyl nonanoate. The comprehensive data presented in this guide, from structural identifiers to spectroscopic and safety information, provides a solid foundation for scientists and researchers to confidently incorporate this compound into their work.

References

  • The Good Scents Company. (n.d.). ethyl nonanoate, 123-29-5. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 37085, this compound. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl (E,Z)-2,4-decadienoate, 3025-30-7. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31251, Ethyl Nonanoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 554043, Mthis compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53428935, Ethyl 8-methylnonanoate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl (E)-2-nonenoate, 14952-06-8. Retrieved from [Link]

  • Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

  • ChemBK. (n.d.). 8-Nonenoic acid ethyl ester. Retrieved from [Link]

Sources

An In-depth Technical Guide to Ethyl 8-nonenoate: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 8-nonenoate is a valuable bifunctional organic compound, categorized as an unsaturated fatty acid ester. It possesses two key reactive sites: a terminal alkene and an ethyl ester group. This unique combination makes it a versatile building block in organic synthesis, enabling the introduction of a nine-carbon chain into more complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, spectroscopic signature, synthesis, and safety protocols, with a focus on its utility for professionals in research and drug development.

Chemical Identity and Structure

The foundational step in utilizing any chemical reagent is a thorough understanding of its structure and identity. This compound's structure is characterized by a nine-carbon chain, with a double bond at the C8-C9 position (the terminal end) and an ethyl ester functional group at the C1 position.

  • CAS Number: 35194-39-9[1][2][3]

  • Molecular Formula: C₁₁H₂₀O₂[1][2][3]

  • IUPAC Name: ethyl non-8-enoate[3]

  • Synonyms: 8-Nonenoic acid, ethyl ester[2][3]

Molecular Identifiers:
  • SMILES: CCOC(=O)CCCCCCC=C[3]

  • InChI: InChI=1S/C11H20O2/c1-3-5-6-7-8-9-10-11(12)13-4-2/h3H,1,4-10H2,2H3[2][3]

  • InChIKey: SOSSRQZGHXOQQE-UHFFFAOYSA-N[3]

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of key physical and chemical properties is essential for experimental design, including reaction setup, purification, and storage.

PropertyValueSource
Molecular Weight 184.28 g/mol [1][3]
Density 0.883 g/cm³ (Predicted)[1][2]
Boiling Point 230.8 °C at 760 mmHg[2]
72 °C at 2 Torr[1]
Flash Point 90.6 °C[2]
Refractive Index 1.435[2]
Storage 2-8°C, Sealed in a dry environment[4]

Spectroscopic Profile for Structural Elucidation

The identity and purity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. The causality behind expected signals is rooted in the molecule's distinct functional groups.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the terminal alkene (δ ≈ 4.9-5.8 ppm, complex multiplet) and the ethyl ester group (a quartet at δ ≈ 4.1 ppm for the -OCH₂- and a triplet at δ ≈ 1.2 ppm for the -CH₃). The long methylene chain would appear as a series of multiplets in the δ ≈ 1.3-2.3 ppm region.

  • ¹³C NMR Spectroscopy: The carbon spectrum will be defined by the ester carbonyl carbon (C=O) at δ ≈ 173 ppm. The alkene carbons (=CH₂ and -CH=) will appear around δ ≈ 114 ppm and δ ≈ 139 ppm, respectively. The carbon of the ethoxy group (-OCH₂) will be found near δ ≈ 60 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the two key functional groups. A strong, sharp absorption band around 1735 cm⁻¹ corresponds to the C=O stretch of the ester. The terminal alkene gives rise to a C=C stretch around 1640 cm⁻¹ and C-H stretching bands just above 3000 cm⁻¹.

  • Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 184. Key fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, m/z = 45) and characteristic cleavages along the aliphatic chain.

G cluster_0 Spectroscopic Analysis Workflow cluster_1 Key Information Derived Sample This compound Sample NMR NMR (¹H, ¹³C) Sample->NMR IR FT-IR Sample->IR MS Mass Spec (EI) Sample->MS Data Raw Spectral Data NMR->Data IR->Data MS->Data Analysis Data Interpretation Data->Analysis Structure Structure Confirmed Analysis->Structure NMR_info Proton/Carbon Environment Connectivity (n+1 rule) IR_info Functional Groups (C=O, C=C) MS_info Molecular Weight Fragmentation Pattern

Caption: Workflow for Spectroscopic Structural Confirmation.

Synthesis Methodology: Fischer Esterification

A standard and reliable method for synthesizing this compound is the Fischer esterification of its parent carboxylic acid, 8-nonenoic acid, with ethanol in the presence of a strong acid catalyst. This protocol is a self-validating system as the reaction equilibrium can be driven towards the product by removing water or using an excess of one reactant.

Experimental Protocol: General Fischer Esterification
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 8-nonenoic acid (1.0 eq).

  • Reagent Addition: Add an excess of absolute ethanol (e.g., 5-10 eq) to act as both reactant and solvent.

  • Catalyst Introduction: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (approx. 1-5 mol%).

  • Reaction Execution: Heat the mixture to reflux and maintain for several hours (e.g., 4-8 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: After cooling to room temperature, neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution). Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Final Purification: The crude product can be further purified by vacuum distillation to yield pure this compound.

G Reactants 8-Nonenoic Acid + Ethanol (excess) Reflux Heat to Reflux (Drive off H₂O) Reactants->Reflux Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reflux Workup Neutralization & Aqueous Workup Reflux->Workup Purification Vacuum Distillation Workup->Purification Product Pure this compound Purification->Product

Caption: General Synthesis Flowchart via Fischer Esterification.

Applications in Research and Drug Development

The true value of this compound for scientists lies in its dual functionality, which provides two distinct points for chemical modification.

  • Building Block in Organic Synthesis: The terminal alkene is amenable to a wide range of transformations, including hydrogenation, epoxidation, hydroboration-oxidation, and metathesis reactions. The ester group can be hydrolyzed to the carboxylic acid, reduced to an alcohol, or reacted with organometallic reagents to form ketones. This makes it an ideal starting material for creating complex molecules with long aliphatic chains, such as pheromones, signaling lipids, or specialized polymers.

  • Intermediate in Drug Development: In drug development, long lipophilic chains are often used to modulate a drug candidate's pharmacokinetic properties, such as cell membrane permeability and plasma protein binding. This compound can serve as a versatile linker or side-chain precursor. For example, the alkene can be functionalized to attach to a pharmacophore, while the ester can be modified to tune solubility or serve as a pro-drug moiety that is cleaved in vivo. Its structure is a foundational component for creating derivatives with tailored properties for drug discovery pipelines.[5]

Safety and Handling

Adherence to safety protocols is paramount when handling any chemical reagent.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • GHS Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

Handling Recommendations:
  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[6]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6][7]

  • Spill & Disposal: Absorb spills with an inert material and dispose of as hazardous waste according to local, state, and federal regulations.

Conclusion

This compound is a chemical of significant utility for the research and pharmaceutical communities. Its well-defined structure, predictable reactivity at its ester and terminal alkene functionalities, and established synthesis routes make it a reliable and versatile building block. A thorough understanding of its properties, spectroscopic characteristics, and safety requirements, as detailed in this guide, enables scientists to effectively leverage this molecule for the synthesis of novel compounds and the development of next-generation therapeutics.

References

  • 8-Nonenoic acid ethyl ester - ChemBK. [Link]

  • Safety Data Sheet - Elan Chemical. [Link]

  • ethyl nonanoate, 123-29-5 - The Good Scents Company. [Link]

  • This compound | C11H20O2 | CID 37085 - PubChem, NIH. [Link]

  • Mthis compound | C10H18O2 | CID 554043 - PubChem, NIH. [Link]

  • Solving Another Unknown Using NMR, IR and MS Spectroscopy - YouTube. [Link]

  • Unlocking Chemical Potential: The Synthesis and Applications of Ethyl 8-Bromooctanoate - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

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Spectroscopic data for Ethyl 8-nonenoate (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 8-nonenoate

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS: 35194-39-9), a valuable aliphatic ester. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data that define the molecular identity and purity of this compound. Our approach integrates foundational spectroscopic principles with practical, field-proven insights to ensure both technical accuracy and experimental relevance.

Introduction to this compound

This compound is an organic compound with the molecular formula C₁₁H₂₀O₂ and a molecular weight of 184.28 g/mol .[1] Its structure features a nine-carbon chain with a terminal alkene (vinyl group) and an ethyl ester functional group at the opposite end. This bifunctional nature makes it a useful building block in organic synthesis, particularly in the production of polymers, flavors, and fragrances. Accurate spectroscopic characterization is paramount for verifying its structure and purity before use in sensitive applications.

Molecular Structure and Spectroscopic Correlation

A thorough understanding of the molecular structure is the foundation for interpreting its spectral data. The key functional groups—the ethyl ester and the terminal double bond—give rise to distinct and predictable signals in each spectroscopic method.

Caption: Molecular Structure of this compound with numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum of this compound exhibits distinct signals corresponding to the chemically non-equivalent protons in the molecule. The interpretation relies on chemical shift (δ), integration, and spin-spin splitting patterns.

Table 1: Predicted ¹H NMR Data for this compound

Assigned Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
H¹¹ (CH₂=)~4.92-5.05m2H-Vinylic protons, deshielded by the π-system.
H¹⁰ (-CH=)~5.75-5.85m1H-Vinylic proton, deshielded by the π-system and adjacent carbons.
H³ (-O-CH₂-)~4.12q2H~7.1Protons on carbon adjacent to the electronegative ester oxygen.
H⁵ (-CH₂-C=O)~2.28t2H~7.5Alpha-protons adjacent to the carbonyl group, deshielded.
H⁹ (-CH₂-C=C)~2.04q2H~7.0Allylic protons, deshielded by the adjacent double bond.
H² (-CH₃)~1.25t3H~7.1Protons of the ethyl group's methyl.
H⁶, H⁷, H⁸ (-CH₂-)~1.28-1.65m6H-Aliphatic chain protons, complex overlapping signals.

Expertise & Experience: The causality behind these chemical shifts is rooted in the electronic environment of the protons. The vinyl protons (H¹⁰, H¹¹) are significantly downfield due to the anisotropic effect of the double bond's π-electron cloud. The quartet at ~4.12 ppm and the triplet at ~1.25 ppm are the classic signature of an ethyl ester group.[2] The splitting pattern follows the n+1 rule; for instance, the -O-CH₂- protons are split into a quartet by the three neighboring protons of the methyl group (3+1=4).

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Assigned Carbon(s)Predicted Chemical Shift (δ, ppm)Rationale
C⁴ (C=O)~173.8Carbonyl carbon, highly deshielded by the two adjacent oxygen atoms.
C¹⁰ (-CH=)~139.1Vinylic carbon, deshielded by the double bond.
C¹¹ (CH₂=)~114.2Terminal vinylic carbon.
C³ (-O-CH₂-)~60.1Carbon bonded to the electronegative ester oxygen.
C⁹~33.8Allylic carbon.
C⁵~34.4Carbon alpha to the carbonyl.
C⁶, C⁷, C⁸~24.9 - 29.1Aliphatic chain carbons.
C² (-CH₃)~14.3Ethyl group's methyl carbon.

Trustworthiness: The predicted chemical shifts are based on established empirical data for similar functional groups.[3][4] For instance, the carbonyl carbon of an ester typically appears around 170-175 ppm, and the carbons of an ethyl group (-OCH₂CH₃) are reliably found around 60 ppm and 14 ppm, respectively. The presence of nine distinct signals (some may overlap in the aliphatic region) would confirm the carbon backbone of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~3077C-H Stretch=C-H (Vinyl)Confirms the presence of the alkene group.
~2927, ~2855C-H Stretch-C-H (Aliphatic)Indicates the long hydrocarbon chain.
~1738C=O StretchEsterA strong, sharp absorption characteristic of the ester carbonyl.[5]
~1641C=C StretchAlkeneConfirms the presence of the carbon-carbon double bond.
~1170C-O StretchEsterStrong absorption indicating the ester linkage.
~995, ~910C-H Bend=C-H (Vinyl)Out-of-plane bending vibrations confirm the terminal alkene.

Authoritative Grounding: The strong absorption at ~1738 cm⁻¹ is a definitive marker for the ester carbonyl group. The combination of the C-H stretch above 3000 cm⁻¹ and the C=C stretch around 1641 cm⁻¹ provides conclusive evidence for the unsaturated vinyl group.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. For this compound, Electron Ionization (EI) is a common method.

  • Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 184, corresponding to the molecular weight of the compound [C₁₁H₂₀O₂]⁺.[1]

  • Key Fragmentation: The fragmentation pattern is crucial for structural confirmation. The NIST Mass Spectrometry Data Center reports major peaks for this compound at m/z = 88, 55, and 41.[1]

    • m/z = 88: This is a very common and diagnostically significant fragment for ethyl esters. It arises from a McLafferty rearrangement, a characteristic fragmentation pathway for carbonyl compounds with a sufficiently long alkyl chain.

    • m/z = 55: This fragment likely corresponds to the [C₄H₇]⁺ ion, a stable allylic carbocation formed from the cleavage of the hydrocarbon chain.

    • m/z = 41: This fragment corresponds to the [C₃H₅]⁺ (allyl) cation, a common fragment in molecules with double bonds.

cluster_0 Mass Spectrometer (EI) M This compound (M, m/z = 184) M_ion [C₁₁H₂₀O₂]⁺˙ (Molecular Ion, m/z = 184) M->M_ion Ionization frag1 McLafferty Rearrangement Fragment [C₄H₈O₂]⁺˙ (m/z = 88) M_ion->frag1 McLafferty Rearrangement frag2 Allylic Cleavage Fragment [C₄H₇]⁺ (m/z = 55) M_ion->frag2 Fragmentation frag3 [C₃H₅]⁺ (m/z = 41) frag2->frag3 Further Fragmentation

Caption: Key fragmentation pathways for this compound in EI-MS.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Accurately weigh 15-20 mg of purified this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.[7]

  • ¹H NMR Acquisition: Record the proton NMR spectrum on a 400 MHz (or higher) spectrometer. Use standard acquisition parameters, including a spectral width of 0-12 ppm, a 90° pulse, a relaxation delay of 2 seconds, and accumulate 16-32 scans to ensure a high signal-to-noise ratio.

  • ¹³C NMR Acquisition: Record the carbon NMR spectrum on the same instrument, typically at a frequency of 100 MHz. Use a spectral width of 0-220 ppm with proton decoupling. A longer relaxation delay (5-10 seconds) and a larger number of scans (e.g., 1024 or more) are required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained. Place one drop of the compound between two polished sodium chloride (NaCl) or potassium bromide (KBr) plates, creating a thin liquid film.

  • Data Acquisition: Use a Fourier-Transform Infrared (FTIR) spectrometer. First, acquire a background spectrum of the empty, clean salt plates. Then, place the sample plates in the beam path and record the spectrum. The typical range is 4000-600 cm⁻¹. Average 16 to 32 scans to improve data quality.[7]

Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Data Acquisition: Inject a 1 µL aliquot of the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS) system.

    • GC Conditions: Use a suitable capillary column (e.g., DB-5ms). Program the oven temperature to ramp from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 250°C) to ensure separation from any impurities.

    • MS Conditions: Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 40-400 to detect the molecular ion and key fragments.

cluster_workflow Spectroscopic Analysis Workflow start Purified Sample: This compound nmr NMR Spectroscopy (¹H & ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry (GC-MS) start->ms data_analysis Integrated Data Analysis nmr->data_analysis ir->data_analysis ms->data_analysis structure Structural Confirmation & Purity Assessment data_analysis->structure

Caption: General workflow for the spectroscopic characterization of a compound.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl Nonanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supporting information: Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 8-methylnonanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

  • SpectraBase. (n.d.). 8-Nonenoic acid, 2,7-bis(methylene)-, ethyl ester. Wiley Science Solutions. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0031248). Retrieved from [Link]

  • PubChem. (n.d.). Mthis compound. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Nonanoic acid, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl (E)-8-methylnon-6-enoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Crysdot LLC. (n.d.). Ethyl 8-methyl-8-nonenoate. Retrieved from [Link]

  • NIST. (n.d.). Nonanoic acid, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl nonanoate. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3 fragmentation. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). database IR spectra INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Identifying the Presence of Particular Groups. Retrieved from [Link]

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  • University of Regensburg. (2015). Understand NMR with simple molecules, Ethyl (E)-2-butenoate. Retrieved from [Link]

  • The Chemistry Tutor. (2024, March 20). NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters [Video]. YouTube. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl (E)-2-nonenoate. Retrieved from [Link]

  • ATB. (n.d.). Ethyl-methylcarbonat. Retrieved from [Link]

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Solubility of Ethyl 8-nonenoate in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Ethyl 8-nonenoate in Common Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a valuable ester in various research and industrial applications. In the absence of extensive published quantitative data, this document synthesizes information from structurally similar compounds, theoretical solubility models, and established experimental protocols to offer a robust framework for researchers, scientists, and drug development professionals. The guide covers the fundamental principles of solubility, predicted solubility in a range of common organic solvents, and a detailed, self-validating experimental workflow for determining precise solubility parameters in the laboratory.

Introduction: Understanding this compound

This compound (C₁₁H₂₀O₂) is an unsaturated fatty acid ester with a molecular weight of 184.28 g/mol .[1][2] It presents as a colorless to light yellow oil and its structure, comprising a nine-carbon chain with a terminal double bond and an ethyl ester group, dictates its physicochemical properties and solubility behavior.[1] A thorough understanding of its solubility is critical for a multitude of applications, including its use as a synthesis intermediate, a component in formulations, and in various biochemical assays. The choice of solvent is paramount for ensuring reaction efficiency, product purity, and formulation stability.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₁H₂₀O₂[1][2][3]
Molecular Weight 184.28 g/mol [1][2]
Appearance Colorless to Light Yellow Oil[1]
Boiling Point 230.8°C at 760 mmHg[3]
Density 0.883 g/cm³[3]
Topological Polar Surface Area 26.3 Ų[2]

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is scientifically grounded in the nature of intermolecular forces. For a substance to dissolve, the energy released from the new solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute and solvent-solvent interactions.

This compound's structure provides key insights into its expected solubility:

  • Ester Group (-COO-): This functional group imparts a degree of polarity to the molecule, allowing for dipole-dipole interactions. The oxygen atoms can also act as hydrogen bond acceptors.

  • Long Alkyl Chain (C9): The nine-carbon chain is nonpolar and will primarily interact through van der Waals dispersion forces. This substantial nonpolar character is a dominant feature of the molecule.

  • Terminal Alkene (C=C): The double bond offers a site for potential π-π interactions, although this is a weaker force.

Given this structure, this compound is anticipated to be readily soluble in nonpolar and moderately polar aprotic solvents, where dispersion forces and dipole-dipole interactions can be maximized. Its solubility in highly polar, protic solvents like water is expected to be very low due to the energetic cost of disrupting the strong hydrogen-bonding network of water.

Hansen Solubility Parameters (HSP): A Predictive Tool

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule, whether a solute or a solvent, can be assigned a point in this three-dimensional "Hansen space." The principle is that substances with similar HSP values (i.e., that are close to each other in Hansen space) are likely to be miscible.

  • δD: ~16-17 MPa⁰.⁵

  • δP: ~3-5 MPa⁰.⁵

  • δH: ~4-6 MPa⁰.⁵

The "Hansen distance" (Ra) between the solute (this compound) and a solvent can be calculated to predict solubility. A smaller Ra value indicates a higher likelihood of solubility.

Predicted Solubility of this compound

Based on the theoretical principles and by analogy with structurally similar long-chain esters like ethyl oleate and ethyl linoleate, which are miscible with most organic solvents, the expected solubility of this compound is summarized below.[4][5][6]

Table 2: Predicted Solubility of this compound in Common Organic Solvents

SolventSolvent TypePredicted SolubilityRationale
Hexane NonpolarHighStrong van der Waals interactions with the alkyl chain.
Toluene Nonpolar (Aromatic)HighStrong van der Waals and potential weak π-π interactions.
Dichloromethane Polar AproticHighFavorable dipole-dipole and dispersion interactions.
Ethyl Acetate Polar AproticHigh"Like dissolves like" principle; both are ethyl esters.
Acetone Polar AproticHighFavorable dipole-dipole interactions with the ester group.
Ethanol Polar ProticModerate to HighThe ethyl group of ethanol is compatible with the solute, but the hydrogen bonding of ethanol may be slightly disrupted.
Methanol Polar ProticModerateHigher polarity and stronger hydrogen bonding network compared to ethanol may slightly reduce solubility.
Water Polar ProticVery Low/InsolubleThe large nonpolar alkyl chain cannot overcome the strong hydrogen bonding of water.
Dimethyl Sulfoxide (DMSO) Polar AproticModerateHigh polarity of DMSO may not be perfectly matched with the largely nonpolar solute.

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound. This protocol is designed to be self-validating by ensuring that a true equilibrium saturation is achieved.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph with UV/Vis Detector (HPLC-UV/Vis)

  • Syringe filters (PTFE, 0.22 µm)

Step-by-Step Methodology
  • Preparation of Solvent: Add a known volume (e.g., 2.0 mL) of the chosen organic solvent to a series of vials.

  • Addition of Solute: Add an excess amount of this compound to each vial. The presence of undissolved solute is crucial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Allow the mixtures to equilibrate for at least 24 hours. This extended time ensures that true thermodynamic equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solute to settle. For finer suspensions, centrifugation may be required.

  • Sample Extraction: Carefully withdraw a known volume of the clear, supernatant (the saturated solution) using a pipette. It is critical not to disturb the undissolved solute at the bottom of the vial.

  • Filtration (Optional but Recommended): To ensure no microscopic undissolved particles are transferred, filter the extracted supernatant through a 0.22 µm syringe filter compatible with the solvent.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-calibrated GC-FID or HPLC-UV/Vis method to determine the precise concentration of this compound.

  • Calculation: Calculate the solubility using the following formula:

    Solubility ( g/100 mL) = (Concentration from analysis) x (Dilution factor) x 100

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep1 Add known volume of solvent to vial prep2 Add excess this compound prep1->prep2 equil Shake at constant temperature (e.g., 24h at 25°C) prep2->equil settle Allow excess solute to settle equil->settle extract Extract clear supernatant settle->extract dilute Dilute sample extract->dilute quantify Quantify via GC or HPLC dilute->quantify calculate Calculate solubility (g/100 mL) quantify->calculate

Caption: Workflow for the experimental determination of solubility.

Conclusion

While direct, published quantitative solubility data for this compound is scarce, a strong predictive understanding can be formulated based on its molecular structure and by analogy to similar long-chain fatty acid esters. It is expected to exhibit high solubility in a wide range of common nonpolar and polar aprotic organic solvents, with limited solubility in highly polar, protic solvents such as water. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable and self-validating method to generate this critical data. This synthesis of theoretical prediction and practical methodology provides a comprehensive resource for scientists and researchers working with this compound.

References

  • Consolidated Chemical. (n.d.). Ethyl Oleate | High-Purity Solvent and Carrier Oil. Retrieved from [Link]

  • Cosmetics Info. (n.d.). Ethyl Linoleate. Retrieved from [Link]

  • Handbook of Pharmaceutical Excipients. (n.d.). Ethyl Oleate.
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Stenutz, R. (n.d.). Hansen solubility parameters. Retrieved from [Link]

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Ethyl 8-nonenoate: A Versatile Bifunctional Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 8-nonenoate, a long-chain unsaturated ester, is emerging as a highly versatile and valuable building block in organic synthesis. Its unique bifunctional nature, possessing both a terminal alkene and an ester moiety, opens a gateway to a diverse array of chemical transformations and applications. This technical guide provides an in-depth exploration of the synthesis and potential applications of this compound, targeting researchers, scientists, and professionals in drug development and specialty chemical industries. We will delve into its utility as a precursor for insect pheromones, a monomer for novel polymers, a substrate in powerful metathesis reactions, and a potential ingredient in the fragrance industry. This guide will not only outline synthetic possibilities but also provide detailed experimental protocols and mechanistic insights to empower chemists in leveraging the full potential of this remarkable molecule.

Introduction: The Strategic Value of a Bifunctional Scaffold

In the realm of organic synthesis, molecules that possess multiple, orthogonally reactive functional groups are of immense strategic value.[1][2][3][4] this compound (C11H20O2) is a prime example of such a scaffold.[5] Its structure, a nine-carbon chain with a terminal double bond and a terminal ethyl ester, allows for selective manipulation at either end of the molecule, making it an ideal starting material for the synthesis of complex targets.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number35194-39-9[5]
Molecular FormulaC11H20O2[5]
Molecular Weight184.28 g/mol
AppearanceColorless to light yellow oil
Boiling Point72 °C at 2 Torr

The terminal alkene is amenable to a wide range of transformations, including oxidation, reduction, epoxidation, hydroboration, and metathesis. The ester group, on the other hand, can be hydrolyzed, reduced, or transesterified, providing another handle for molecular elaboration. This guide will explore how these functionalities can be harnessed to create high-value molecules.

Synthesis of this compound

The most straightforward synthesis of this compound involves the esterification of its corresponding carboxylic acid, 8-nonenoic acid.[6][7][8]

Synthesis of 8-Nonenoic Acid

8-Nonenoic acid can be prepared through various methods, with one common route being the oxidative cleavage of oleic acid. A more targeted laboratory-scale synthesis can be achieved through the alkylation of a suitable carboxylate precursor.

Fischer Esterification of 8-Nonenoic Acid

The final step is a classic Fischer esterification, where 8-nonenoic acid is refluxed with an excess of ethanol in the presence of a catalytic amount of strong acid, such as sulfuric acid or p-toluenesulfonic acid.

Experimental Protocol: Synthesis of this compound
  • To a round-bottom flask, add 8-nonenoic acid (1 equivalent).

  • Add absolute ethanol (10-20 equivalents) as the solvent and reactant.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents).

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, the excess ethanol is removed under reduced pressure.

  • The residue is dissolved in diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield crude this compound.

  • Purification can be achieved by vacuum distillation to afford the final product.

Application in the Synthesis of Insect Pheromones

One of the most compelling applications of this compound is as a precursor for the synthesis of insect sex pheromones. Many lepidopteran pheromones are long-chain unsaturated acetates, alcohols, or aldehydes. The bifunctionality of this compound makes it an ideal starting material for constructing these molecules. A key transformation is the oxidative cleavage of the terminal double bond to an aldehyde, which can then undergo a Wittig reaction to introduce a new carbon-carbon double bond with specific stereochemistry.[9][10]

Conversion to a Key Aldehyde Intermediate

The terminal alkene of this compound can be selectively cleaved to an aldehyde using ozonolysis with a reductive workup.[11][12][13][14] This transformation yields ethyl 8-oxooctanoate, a crucial intermediate.

Experimental Protocol: Ozonolysis of this compound
  • Dissolve this compound (1 equivalent) in a suitable solvent, such as dichloromethane or methanol, and cool the solution to -78 °C in a dry ice/acetone bath. [13]

  • Bubble ozone gas through the solution until a persistent blue color is observed, indicating the consumption of the starting material. [13]

  • Purge the solution with nitrogen or argon to remove excess ozone.

  • Add a reducing agent, such as dimethyl sulfide (DMS) or zinc dust, to the cold solution and allow it to warm to room temperature slowly. This step quenches the ozonide and reduces it to the desired aldehyde.[14]

  • After the reaction is complete, the mixture is worked up by washing with water and brine.

  • The organic layer is dried and concentrated to give the crude ethyl 8-oxooctanoate, which can be purified by column chromatography.

Wittig Reaction for Pheromone Synthesis

The resulting aldehyde, ethyl 8-oxooctanoate, can then be subjected to a Wittig reaction to introduce the desired carbon chain and stereochemistry of the double bond.[10][15][16] For example, the synthesis of (Z)-9-tetradecen-1-yl acetate, a pheromone of the fall armyworm, can be achieved using an appropriate phosphonium ylide.

Experimental Protocol: Synthesis of (Z)-9-Tetradecen-1-yl Acetate
  • Preparation of the Wittig Reagent: Prepare the pentyltriphenylphosphonium bromide by reacting triphenylphosphine with 1-bromopentane. Treat the phosphonium salt with a strong base, such as sodium amide or n-butyllithium, in an appropriate solvent like THF to generate the ylide.

  • Wittig Reaction: Add the solution of ethyl 8-oxooctanoate to the ylide solution at low temperature (e.g., -78 °C) and allow the reaction to proceed, gradually warming to room temperature. This will form ethyl (Z)-9-tetradecenoate.

  • Reduction of the Ester: Reduce the ester functionality of ethyl (Z)-9-tetradecenoate to the corresponding alcohol, (Z)-9-tetradecen-1-ol, using a reducing agent like lithium aluminum hydride (LiAlH4).

  • Acetylation: Acetylate the alcohol with acetic anhydride in the presence of a base like pyridine to yield the final product, (Z)-9-tetradecen-1-yl acetate.

Pheromone_Synthesis

Caption: Synthetic pathway to an insect pheromone from this compound.

Potential in Polymer Science

The bifunctional nature of this compound also makes it an attractive monomer for the synthesis of novel polyesters. The terminal double bond can participate in addition polymerization, while the ester group can be involved in polycondensation reactions.

Acyclic Diene Metathesis (ADMET) Polymerization

Acyclic Diene Metathesis (ADMET) is a powerful step-growth polymerization technique for the synthesis of unsaturated polymers.[17][18][19][20][21] this compound, being a molecule with a terminal alkene, can potentially undergo self-metathesis to form a long-chain unsaturated polyester with the elimination of ethylene. This reaction is typically catalyzed by ruthenium-based catalysts, such as Grubbs' catalysts.

ADMET_Polymerization

Caption: ADMET polymerization of this compound.

The resulting unsaturated polyester would have regularly spaced ester functionalities along its backbone, which could impart unique physical and chemical properties. The double bonds in the polymer backbone can be further functionalized, for example, through hydrogenation to create a saturated polyester or through cross-linking to form thermosetting materials.

Radical Polymerization

The terminal alkene of this compound can also potentially undergo radical polymerization, although this is generally less facile for unactivated terminal alkenes. The use of appropriate initiators and reaction conditions could lead to the formation of a polymer with a polyethylene-like backbone and pendant ester groups.

Applications in Metathesis Reactions

Olefin metathesis has revolutionized organic synthesis, and this compound is an excellent substrate for these powerful transformations.[22][23]

Cross-Metathesis

Cross-metathesis allows for the coupling of two different olefins.[24][25] this compound can be reacted with other functionalized alkenes to create a wide range of valuable long-chain compounds. For example, its reaction with an electron-deficient alkene, such as an acrylate, could lead to the formation of a difunctionalized molecule with potential applications in materials science.[23][26][27]

Ring-Closing Metathesis (RCM) for Macrocycle Synthesis

This compound can be used as a starting material for the synthesis of dienes, which can then undergo ring-closing metathesis (RCM) to form macrocyclic lactones.[28][29][30] For instance, the ester can be reduced to the corresponding alcohol, which is then etherified with an allyl halide to introduce a second terminal alkene. Subsequent RCM of this diene would yield a macrocyclic ether. Alternatively, transesterification with an unsaturated alcohol can also generate an RCM precursor.

RCM_Synthesis

Caption: General strategy for macrocycle synthesis from this compound.

Potential as a Fragrance Ingredient

Esters are a well-known class of compounds used in the fragrance and flavor industry due to their characteristic fruity and floral scents.[31] While the specific odor profile of this compound is not widely documented, related saturated and unsaturated esters are known for their pleasant aromas. For example, ethyl nonanoate has a waxy odor, and other unsaturated esters are known to possess pear-like notes.[32] The combination of a long hydrocarbon chain and an ester functionality in this compound suggests it could possess interesting and desirable olfactory properties, potentially with green, waxy, or fruity notes. Further sensory evaluation is warranted to explore its potential in perfumery.[33][34][35]

Other Synthetic Transformations

The versatility of this compound extends beyond the applications already discussed. The terminal alkene can be functionalized in numerous other ways, providing access to a wide range of intermediates.

Hydroboration-Oxidation

Hydroboration-oxidation of the terminal alkene provides a route to the corresponding primary alcohol, ethyl 9-hydroxynonanoate, with anti-Markovnikov regioselectivity.[36][37][38][39][40] This hydroxy ester can serve as a precursor for various other compounds.

Experimental Protocol: Hydroboration-Oxidation of this compound
  • Dissolve this compound (1 equivalent) in dry tetrahydrofuran (THF) under an inert atmosphere (nitrogen or argon).

  • Cool the solution to 0 °C and add a solution of borane-THF complex (BH3·THF, approximately 0.4 equivalents) dropwise. [36]

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

  • Cool the reaction back to 0 °C and slowly add a solution of sodium hydroxide (e.g., 3M aqueous solution) followed by the dropwise addition of hydrogen peroxide (e.g., 30% aqueous solution). [37]

  • Stir the mixture at room temperature for several hours until the oxidation is complete.

  • The reaction is then worked up by extraction with an organic solvent, followed by washing, drying, and purification by chromatography to yield ethyl 9-hydroxynonanoate.

Epoxidation

The terminal alkene can be readily epoxidized using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form ethyl 8,9-epoxynonanoate.[22][25][41][42][43][44] This epoxide is a valuable intermediate that can undergo nucleophilic ring-opening reactions to introduce a variety of functional groups.

Experimental Protocol: Epoxidation of this compound
  • Dissolve this compound (1 equivalent) in a chlorinated solvent like dichloromethane (DCM). [41]

  • Add m-CPBA (1.1-1.5 equivalents) portion-wise at 0 °C.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the excess peroxy acid with a reducing agent like sodium thiosulfate solution.

  • Wash the organic layer with sodium bicarbonate solution and brine, then dry and concentrate to obtain the crude epoxide, which can be purified by column chromatography. [41]

Conclusion

This compound is a powerful and versatile bifunctional building block with significant potential across various domains of organic synthesis. Its readily accessible and orthogonally reactive terminal alkene and ester functionalities provide a flexible platform for the construction of a wide range of valuable molecules, from insect pheromones and specialty polymers to complex macrocycles and potentially new fragrance ingredients. The synthetic routes and protocols detailed in this guide are intended to serve as a foundation for further innovation and exploration of this promising chemical intermediate. As the demand for sophisticated and sustainably sourced molecules continues to grow, the strategic application of building blocks like this compound will undoubtedly play a crucial role in advancing the frontiers of chemical science.

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A Technical Guide to the Synthesis of Insect Pheromones from Ethyl 8-Nonenoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Insect pheromones are pivotal in modern, environmentally conscious pest management strategies, offering high specificity and biodegradability.[1][2] The economic and scalable synthesis of these semiochemicals is a critical bottleneck for their widespread application.[2][3] This technical guide provides an in-depth exploration of Ethyl 8-nonenoate, a commercially available C9 building block, as a versatile precursor for the synthesis of a diverse range of insect pheromones. We will dissect core synthetic strategies, including state-of-the-art olefin metathesis, classical Wittig olefination, and essential functional group interconversions. The causality behind experimental choices, detailed step-by-step protocols, and comparative data are presented to provide researchers and process chemists with a robust framework for pheromone synthesis.

Introduction: The Strategic Value of this compound

The majority of identified lepidopteran pheromones are long-chain (C10-C20) unsaturated alcohols, acetates, or aldehydes.[4] The synthetic challenge lies in the precise installation of double bonds with specific stereochemistry (Z or E) and the incorporation of the correct terminal functional group. This compound presents an ideal starting scaffold due to two key reactive handles: a terminal double bond amenable to chain extension and an ester functionality that can be readily converted into the required alcohol, aldehyde, or acetate groups.[5][6] This guide focuses on leveraging these features through modern and classical synthetic methodologies.

Core Strategy I: Olefin Cross-Metathesis for Efficient Chain Elongation

Olefin metathesis has revolutionized the synthesis of unsaturated molecules, offering a more efficient and atom-economical alternative to traditional methods like Wittig reactions, which generate stoichiometric phosphine oxide waste, or Lindlar hydrogenation of alkynes, which can suffer from catalyst poisoning and lead contamination issues.[1][7][8] Cross-metathesis (CM) between this compound (or its corresponding alcohol, 8-nonen-1-ol) and a suitable terminal alkene allows for the direct and often stereoselective construction of the pheromone backbone.[3][9]

Causality of Catalyst Selection

The stereochemical outcome of the metathesis reaction is dictated entirely by the catalyst. While early Grubbs and Schrock catalysts offered poor selectivity, modern ruthenium-based catalysts have been designed to provide high Z-selectivity.[7][10] For instance, ruthenium complexes bearing cyclometalated N-heterocyclic carbene (NHC) ligands and chelating nitrate ligands have demonstrated excellent performance in kinetically favoring the formation of Z-(cis) isomers, which are common in lepidopteran pheromones.[7][10]

General Workflow for Cross-Metathesis

The typical workflow involves the slow addition of the catalyst to a solution of the two alkene partners. The reaction generates a volatile byproduct (ethylene in the case of two terminal alkenes), which helps drive the reaction to completion.

G cluster_0 Reaction Setup cluster_1 Reaction & Workup cluster_2 Purification A This compound E Inert Atmosphere (N2/Ar) Stir at RT A->E B Terminal Alkene Partner B->E C Anhydrous Solvent (e.g., CH2Cl2) C->E D Z-Selective Ru Catalyst D->E Slow Addition F Quench (e.g., Ethyl Vinyl Ether) E->F G Concentrate in vacuo F->G H Silica Gel Chromatography G->H I Characterization (NMR, GC-MS) H->I J Purified Pheromone Precursor I->J FGI Ester Ethyl Ester (Starting Material) Alcohol Primary Alcohol Ester->Alcohol Reduction (e.g., LiAlH4) Aldehyde Aldehyde Alcohol->Aldehyde Oxidation (e.g., PCC, Swern) Acetate Acetate Ester Alcohol->Acetate Acetylation (e.g., Ac2O, pyridine) Wittig cluster_0 Ylide Preparation cluster_1 Wittig Reaction A 1-Bromotetradecane D Tetradecyltriphenyl- phosphonium bromide A->D B Triphenylphosphine (PPh3) B->D C Solvent (e.g., Acetonitrile) C->D F Phosphonium Ylide D->F E Strong Base (e.g., NaHMDS) E->F I Reaction at low temp F->I G 1-Nonanal G->I H Solvent (e.g., THF) H->I J (Z)-9-Tricosene I->J K Triphenylphosphine oxide (byproduct) I->K

Sources

Safety and handling precautions for Ethyl 8-nonenoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of Ethyl 8-nonenoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an unsaturated fatty acid ester with applications in the synthesis of complex organic molecules, including pharmaceuticals and fragrance compounds. Its unique chemical structure, featuring a terminal double bond and an ester functional group, makes it a valuable building block in research and development. However, like all chemical reagents, a thorough understanding of its properties and potential hazards is paramount to ensure the safety of laboratory personnel and the integrity of experimental work. This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in established safety principles and authoritative data. As Senior Application Scientists, our goal is not merely to prescribe steps but to instill a deep-seated understanding of the causality behind each recommendation, fostering a proactive safety culture.

Section 1: Hazard Identification and Risk Assessment

The cornerstone of safe laboratory practice is a comprehensive risk assessment. This begins with a clear identification of the substance's intrinsic properties and associated hazards.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is critical for predicting its behavior under various laboratory conditions and for making informed decisions regarding its handling and storage.

PropertyValueSource(s)
CAS Number 35194-39-9[1][2]
Molecular Formula C₁₁H₂₀O₂[1][2]
Molecular Weight 184.28 g/mol [1][2]
Appearance Colorless to light yellow oil
Boiling Point 72 °C @ 2 Torr; ~230.8 °C @ 760 mmHg[1]
GHS Classification and Toxicological Profile

While comprehensive toxicological data for this compound is not extensively published, information from supplier safety data sheets (SDS) and data on structurally similar compounds allow for a robust hazard assessment. A supplier has classified the compound with the following GHS hazards.

GHS PictogramSignal WordHazard Statement(s)

Warning H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation

Data for the related compound, ethyl nonanoate, indicates it has very low acute systemic toxicity via oral and dermal routes but can be a skin irritant and sensitizer[3][4][5]. The unsaturated nature of this compound does not fundamentally alter these ester-related hazards. Therefore, the primary hazards to mitigate are irritation to the skin, eyes, and respiratory tract. The core principle guiding our work must be ALARA —maintaining exposure A s L ow A s R easonably A chievable.

Workflow for Risk Assessment

Before any new procedure involving this compound, a formal risk assessment should be conducted. This process is a self-validating system to ensure all potential hazards are considered and controlled.

RiskAssessment cluster_plan Planning Phase cluster_control Control Implementation cluster_review Review & Refine P1 Identify Hazards (Review SDS, Literature) P2 Evaluate Risks (Quantity, Concentration, Frequency) P1->P2 P3 Identify Existing Controls (Fume Hood, PPE) P2->P3 C1 Determine if Controls are Adequate P3->C1 C2 Implement Additional Controls (e.g., Blast Shield, Dilution) C1->C2 No C3 Develop Standard Operating Procedure (SOP) C1->C3 Yes C2->C3 R1 Conduct Experiment Following SOP C3->R1 R2 Review Procedure (Any incidents or near-misses?) R1->R2 R3 Update SOP and Controls R2->R3 R3->P1

Caption: Risk Assessment Workflow for Chemical Procedures.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

Controlling exposure is achieved through a multi-layered approach known as the hierarchy of controls. This framework prioritizes engineering solutions over personal protective equipment.

The Hierarchy of Controls

HierarchyOfControls Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls Admin Administrative Controls PPE PPE (Least Effective)

Caption: The Hierarchy of Controls for Hazard Mitigation.

For this compound, elimination or substitution is often not feasible. Therefore, our focus lies on robust engineering controls, supplemented by administrative policies and appropriate PPE.

Primary Engineering Controls

The primary engineering control for handling this compound is a properly functioning chemical fume hood [6]. This is non-negotiable. The causality is twofold: it protects the user from inhaling potentially irritating vapors and it contains any accidental spills, preventing wider contamination. Ventilation systems should be certified annually to ensure they provide adequate face velocity.

Personal Protective Equipment (PPE) Selection Guide

PPE is the final barrier between the researcher and the chemical. Its selection must be deliberate and based on the specific hazards of this compound.

CategoryItemSpecifications & Rationale
Eye & Face Safety GogglesMust be chemical splash goggles compliant with ANSI Z87.1 (US) or EN 166 (EU) standards. This is mandatory to protect against splashes, which pose a serious eye irritation risk.[6][7][8]
Face ShieldRecommended when transferring larger volumes (>100 mL) or when there is a significant risk of splashing. Must be worn in addition to safety goggles.[6][8]
Hand Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for punctures or degradation before use. Double-gloving is a best practice when handling neat material.[6][8] This provides a physical barrier to prevent skin irritation.
Body Laboratory CoatA flame-resistant lab coat should be worn at all times. Although this compound has a relatively high flash point, this protects against splashes and potential ignition from other sources in the lab.[6]
Respiratory RespiratorNot typically required when handled within a certified chemical fume hood. However, a NIOSH-approved respirator with an organic vapor cartridge is necessary for large spills, when heating the compound, or if working in a poorly ventilated area.[6]
Protocol: Donning and Doffing PPE

The order of donning and doffing PPE is a critical control point to prevent cross-contamination.

Donning (Putting On):

  • Lab Coat: Fasten completely.

  • Respirator (if required): Perform a positive and negative pressure seal check.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield if needed.

  • Gloves: Don gloves, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Taking Off):

  • Gloves: Remove using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface.

  • Lab Coat: Remove by rolling it inside out, without touching the exterior.

  • Eye and Face Protection: Handle by the arms or strap.

  • Respirator (if worn): Remove last.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Section 3: Safe Handling and Storage Protocols

Adherence to standardized procedures minimizes the risk of exposure and accidents.

Standard Operating Procedure (SOP) for Handling
  • Preparation:

    • Conduct a pre-procedure risk assessment.

    • Ensure a chemical fume hood is available and functioning.

    • Assemble all necessary equipment and reagents.

    • Don the appropriate PPE as outlined in Section 2.3.

  • Handling:

    • Perform all manipulations of this compound, including weighing and transferring, inside the fume hood.

    • Use non-sparking tools where applicable, especially when handling larger quantities.

    • Keep containers tightly closed when not in use to minimize vapor release.[7]

    • Avoid contact with skin and eyes, and avoid inhaling vapors.[7][8]

  • Post-Handling:

    • Decontaminate any surfaces that may have come into contact with the chemical.

    • Properly label and store the chemical.

    • Dispose of waste as described in Section 3.3.

    • Doff PPE correctly and wash hands.

Storage Requirements
  • Location: Store in a cool, dry, and well-ventilated area.[8]

  • Containers: Keep the container tightly closed to prevent evaporation and contamination.[7]

  • Ignition Sources: Store away from heat, open flames, sparks, and hot surfaces.

  • Incompatibilities: Keep away from strong oxidizing agents.

Waste Disposal Procedures
  • Classification: this compound waste should be considered hazardous chemical waste.

  • Collection: Collect waste in a dedicated, properly labeled, and sealed container. Do not mix with incompatible waste streams.

  • Disposal: Dispose of the waste container through your institution's Environmental Health and Safety (EHS) office. Never pour this compound down the drain.[8]

Section 4: Emergency Procedures

Preparedness is key to mitigating the consequences of an accident.

Spill Response

The appropriate response to a spill depends on its size and location.

SpillResponse Start Spill Occurs Size Assess Spill Size Is it >100 mL or outside fume hood? Start->Size Evacuate Evacuate Area Alert Others Call EHS/Emergency Services Size->Evacuate Yes Contain Contain Spill with Inert Absorbent Material (e.g., Vermiculite, Sand) Size->Contain No Cleanup Collect Absorbed Material with Non-Sparking Tools Contain->Cleanup Dispose Place in Sealed Container for Hazardous Waste Disposal Cleanup->Dispose Decon Decontaminate Area and Equipment Dispose->Decon Report Report Incident to Supervisor Decon->Report

Caption: Decision Tree for Responding to a Spill.

Spill Cleanup Protocol (for small spills <100 mL inside a fume hood):

  • Ensure you are wearing appropriate PPE, including respiratory protection if necessary.

  • Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[7][8]

  • Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste.

  • Wipe the spill area with a suitable solvent (e.g., ethanol) and then with soap and water.

  • Dispose of all contaminated materials (gloves, wipes) as hazardous waste.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury. All laboratory personnel must be familiar with the location of safety showers and eyewash stations.

Exposure RouteFirst Aid Procedure
Inhalation Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[8][9]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. A safety shower should be used for large exposures. Seek medical attention if irritation persists.[8][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][7][8][9]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[7][8]

  • Protective Actions: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[7][8]

  • Hazards: Vapors may form explosive mixtures with air. Hazardous decomposition products include carbon monoxide and carbon dioxide.[7]

Conclusion

The safe handling of this compound in a research and development setting is not a matter of chance, but a result of deliberate, informed practice. By understanding its physicochemical properties, identifying potential hazards, implementing robust controls, and being prepared for emergencies, scientists can utilize this valuable reagent with confidence. This guide serves as a technical framework, but the ultimate responsibility for safety lies with the individual researcher and a collective commitment to a strong safety culture.

References

  • 8-Nonenoic acid ethyl ester - ChemBK. [Link]

  • This compound | C11H20O2 | CID 37085 - PubChem - NIH. [Link]

  • This compound - Aliphatic Hydrocarbon - Crysdot LLC. [Link]

  • First Aid Procedures for Chemical Hazards | NIOSH - CDC. [Link]

  • Substance Information Document Ethyl nonanoate - ECHA. [Link]

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  • RIFM fragrance ingredient safety assessment, ethyl nonanoate, CAS Registry Number 123-29-5. [Link]

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A Comprehensive Technical Guide to Ethyl 8-nonenoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis of Commercial Availability, Synthesis, and Application

Ethyl 8-nonenoate (CAS No. 35194-39-9), a monounsaturated fatty acid ester, serves as a versatile building block in organic synthesis. Its unique structure, featuring a terminal double bond and an ethyl ester functional group, makes it a valuable intermediate in the production of a variety of fine chemicals, including active pharmaceutical ingredients (APIs), fragrances, and insect pheromones. This technical guide provides a comprehensive overview of its commercial availability, typical purity specifications, synthesis methodologies, and analytical characterization, tailored for researchers, scientists, and professionals in the field of drug development.

Commercial Availability and Supplier Landscape

This compound is accessible through a range of chemical suppliers, catering to both research and industrial-scale demands. While a multitude of vendors list the compound, the primary sources for research quantities are well-established chemical houses. For larger, bulk quantities, specialized ester manufacturers and custom synthesis providers are the preferred channels.

Key Suppliers for Research and Development

For laboratory-scale synthesis and research purposes, several reputable suppliers offer this compound, typically in quantities ranging from grams to kilograms. These suppliers generally provide material with purities suitable for most R&D applications.

Supplier Stated Purity Notes
Sigma-Aldrich (Merck) 97%A readily available source for research quantities.[1]
Crysdot LLC 95+%Offers various pack sizes for research and development.
BLD Pharm Inquire for purityProvides the compound for research use and offers various shipping options.

It is imperative for researchers to request a lot-specific Certificate of Analysis (CoA) to ascertain the precise purity and impurity profile before use in sensitive applications.

Industrial and Bulk Supply

For process development and commercial manufacturing, sourcing this compound in bulk quantities is essential. While many of the larger chemical suppliers have the capability for bulk orders, direct engagement with specialized ester manufacturers can often provide advantages in terms of cost and customization. The landscape for bulk supply is more fragmented, with many manufacturers of unsaturated and specialty esters operating on a contract or custom synthesis basis.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use in synthesis and for the development of analytical methods.

Property Value Source
CAS Number 35194-39-9PubChem[2]
Molecular Formula C₁₁H₂₀O₂PubChem[2]
Molecular Weight 184.28 g/mol PubChem[2]
Appearance Colorless to Light Yellow OilSigma-Aldrich[1]
Boiling Point 230.8 °C at 760 mmHgCrysdot LLC

Spectroscopic data is critical for the structural confirmation and purity assessment of this compound.

  • ¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the terminal vinyl protons, the methylene protons adjacent to the ester and the double bond, the ethyl group of the ester, and the long aliphatic chain.

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon of the ester, the two olefinic carbons, the carbon of the ethoxy group, and the carbons of the aliphatic chain.

  • Mass Spectrometry (MS): The mass spectrum will display the molecular ion peak and a fragmentation pattern characteristic of a long-chain unsaturated ester.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretch of the ester, the C=C stretch of the alkene, and the C-H stretches of the aliphatic chain.

Synthesis of this compound: Methodologies and Considerations

The most direct and industrially scalable method for the synthesis of this compound is the Fischer esterification of 8-nonenoic acid with ethanol. This acid-catalyzed reaction is a well-established and cost-effective process.

Fischer Esterification: A Reliable Synthetic Route

The Fischer esterification is an equilibrium reaction and is typically driven to completion by using an excess of the alcohol (ethanol) or by the removal of water as it is formed.[3][4]

Reaction Scheme:

Workflow for Fischer Esterification:

Fischer_Esterification cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants 8-Nonenoic Acid Ethanol (excess) Acid Catalyst (e.g., H₂SO₄) Reflux Heat to Reflux (e.g., 1-4 hours) Reactants->Reflux Charge Reactor Quench Cool and Quench (e.g., with NaHCO₃ solution) Reflux->Quench Reaction Completion Extract Solvent Extraction (e.g., with Diethyl Ether) Quench->Extract Wash Wash Organic Layer (Water, Brine) Extract->Wash Dry Dry with Na₂SO₄ Wash->Dry Evaporation Solvent Evaporation Dry->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Product High-Purity This compound Distillation->Product

Caption: A typical workflow for the synthesis of this compound via Fischer esterification.

Detailed Experimental Protocol (Illustrative):

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 8-nonenoic acid (1.0 eq.).

  • Reagent Addition: Add an excess of absolute ethanol (e.g., 5-10 eq.) to the flask. While stirring, slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.05 eq.).

  • Reaction: Heat the mixture to reflux and maintain for a period of 1 to 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Washing and Drying: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter to remove the drying agent and concentrate the solution under reduced pressure to remove the solvent. The crude product is then purified by vacuum distillation to yield high-purity this compound.

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound is paramount, particularly in the context of drug development where impurities can have significant impacts on safety and efficacy. A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive quality control.

Purity Assessment by Gas Chromatography (GC)

Gas chromatography with flame ionization detection (GC-FID) is the most common and effective method for determining the purity of this compound.

Typical GC-FID Parameters:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms).

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Program: A temperature gradient program, for example, starting at 100 °C and ramping to 250 °C, to ensure the separation of volatile impurities and any higher boiling point byproducts.

  • Carrier Gas: Helium or Hydrogen.

The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Structural Confirmation and Impurity Identification

While GC-FID provides quantitative purity data, Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for confirming the identity of the main peak and for identifying any impurities present. The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint that can be compared to library spectra for unambiguous identification.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is another powerful tool for structural elucidation and can also be used for quantitative analysis (qNMR) when an internal standard of known purity is used.

Applications in Drug Development and Fine Chemical Synthesis

The bifunctional nature of this compound makes it a valuable intermediate in the synthesis of more complex molecules.

As a Building Block for Active Pharmaceutical Ingredients (APIs)

The terminal double bond and the ester group can be selectively functionalized to introduce a variety of chemical moieties. For instance, the double bond can undergo reactions such as epoxidation, dihydroxylation, or hydroboration-oxidation to introduce oxygen-containing functional groups. The ester can be hydrolyzed to the corresponding carboxylic acid or reduced to the primary alcohol. These transformations allow for the incorporation of the C9 backbone of this compound into larger, more complex molecular architectures. While specific examples in publicly available literature directly citing this compound in the synthesis of commercial drugs are not abundant, its structural motif is relevant to the synthesis of certain classes of compounds, such as prostaglandins and other lipid-based signaling molecules.[5][6][7][8][9]

In the Synthesis of Insect Pheromones

Many insect pheromones are long-chain unsaturated alcohols, aldehydes, or esters.[10] this compound can serve as a precursor for the synthesis of such compounds through chain extension and functional group manipulation.[11][12][13]

In the Flavor and Fragrance Industry

Esters of fatty acids are widely used as flavor and fragrance components.[14][15][16] While the saturated analog, ethyl nonanoate, is more commonly cited for its fruity and waxy aroma, this compound and its derivatives can also contribute to complex fragrance profiles.

Conclusion

This compound is a commercially available and synthetically accessible building block with significant potential for researchers in drug discovery and development. Its straightforward synthesis via Fischer esterification and its versatile reactivity make it an attractive starting material for a range of applications. A thorough understanding of its commercial sources, purity profiles, and analytical characterization is essential for its successful implementation in complex synthetic pathways. As the demand for novel chemical entities continues to grow, the utility of such versatile intermediates is expected to increase.

References

  • Domino Primary Alcohol Oxidation-Wittig Reaction: Total Synthesis of ABT-418 and (E)-4-Oxonon-2-enoic Acid. (2004, July 1). Synlett, 2004(8), 1369-1372.
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  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved from [Link]

  • Ethyl Nonanoate manufacturers and suppliers in China - ODOWELL. (n.d.). Retrieved from [Link]

  • The Fischer Esterification. (n.d.). Retrieved from [Link]

  • Ethyl Nonanoate | Perfume Material - Olfactorian. (n.d.). Retrieved from [Link]

  • Ethyl nonanoate - The Ingredient Directory - The Fragrance Conservatory. (n.d.). Retrieved from [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved from [Link]

  • Ethyl 2-cyano-6-methyl-8,8-ethylenedioxyoct-2-enoate and its transformation products. (1964). Australian Journal of Chemistry, 17(11), 1245-1259.
  • Fischer Esterification - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • This compound | C11H20O2 | CID 37085 - PubChem. (n.d.). Retrieved from [Link]

  • ethyl nonanoate, 123-29-5 - The Good Scents Company. (n.d.). Retrieved from [Link]

  • Insect pheromones - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis method of 8-bromoethyl octanoate. (2021).
  • Ethyl Ethanoate Synthesis - SSERC. (n.d.). Retrieved from [Link]

  • Synthesis of ethyl nonanoate (1a) with varying CO concentrations. (n.d.). ResearchGate. Retrieved from [Link]

  • Alita Resins: Unsaturated Polyester Resin (UPR) & Vinyl Ester Resin Manufacturer. (n.d.). Retrieved from [Link]

  • Evergreen Chemical-Chinese supplier of unsaturated polyester resin brands such as AOC, Ineos, and Swancor. (n.d.). Retrieved from [Link]

  • Biosynthesis of ethyl oleate, a primer pheromone, in the honey bee (Apis mellifera L.). (2012). Insect Biochemistry and Molecular Biology, 42(6), 404-416.
  • Biosynthesis of ethyl oleate, a primer pheromone, in the honey bee (Apis mellifera L.). (n.d.). ResearchGate. Retrieved from [Link]

  • Process for the synthesis of prostaglandin derivatives. (2006).
  • Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts. (2021, November 11). Frontiers in Bioengineering and Biotechnology.
  • Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. (2016). Molecules, 21(1), 84.
  • Unsaturated Polyester Resin - Kanoria ChemBond. (n.d.). Retrieved from [Link]

  • Stimulation of the Production of Prostaglandin E2 by Ethyl Gallate, a Natural Phenolic Compound Richly Contained in Longan. (2018, September 6). Biomolecules, 8(3), 91.
  • Synthesis of 8-epi-prostaglandin F2α by human endothelial cells: role of prostaglandin H2 synthase. (n.d.). ResearchGate. Retrieved from [Link]

  • Top 10 Unsaturated Polyester Resin Suppliers in 2025. (2025, November 21). RealLand. Retrieved from [Link]

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Methodological & Application

Application Note & Protocol: Synthesis of Ethyl 8-nonenoate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the synthesis of Ethyl 8-nonenoate from 8-nonenoic acid and ethanol, employing the Fischer esterification reaction. This compound is a valuable intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients. This document offers a detailed experimental procedure, an exploration of the reaction mechanism, safety protocols, and methods for purification and characterization. The content is structured to provide researchers, scientists, and drug development professionals with the necessary insights for a successful and reproducible synthesis.

Introduction and Scientific Background

The Fischer-Speier esterification, or simply Fischer esterification, is a cornerstone of organic synthesis, providing a direct and cost-effective method for producing esters from carboxylic acids and alcohols.[1][2] The reaction is catalyzed by a strong acid, typically sulfuric acid or p-toluenesulfonic acid, and is reversible in nature.[2][3]

The overall transformation for the synthesis of this compound is as follows:

8-nonenoic acid + Ethanol ⇌ this compound + Water

To ensure a high yield of the desired ester, the equilibrium must be shifted towards the products.[1] This is typically achieved by applying Le Chatelier's principle in one of two ways: either by using a large excess of one of the reactants (in this case, ethanol) or by removing water as it is formed.[1][2] Concentrated sulfuric acid serves a dual role in this synthesis: it acts as a catalyst to accelerate the reaction and as a dehydrating agent to sequester the water produced, thereby driving the equilibrium forward.[4]

The Mechanism of Fischer Esterification

The Fischer esterification proceeds through a six-step nucleophilic acyl substitution mechanism.[1][5] A helpful mnemonic for this process is PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[1]

  • Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst increases the electrophilicity of the carbonyl carbon.[5][6]

  • Nucleophilic Addition of the alcohol (ethanol) to the activated carbonyl carbon forms a tetrahedral intermediate.[5]

  • Deprotonation of the oxonium ion by a weak base (such as another molecule of the alcohol) yields a neutral tetrahedral intermediate.

  • Protonation of one of the hydroxyl groups converts it into a good leaving group (water).[3]

  • Elimination of a water molecule and the reformation of the carbon-oxygen double bond leads to a protonated ester.

  • Deprotonation of the protonated ester by a weak base regenerates the acid catalyst and yields the final ester product.[3]

Materials and Methods

Reagents and Consumables
Reagent/MaterialGradeSupplier ExampleCAS Number
8-Nonenoic Acid≥97%Sigma-Aldrich31642-59-8
Ethanol, Absolute≥99.5%Fisher Scientific64-17-5
Sulfuric Acid, Concentrated95-98%VWR7664-93-9
Diethyl EtherACS GradeEMD Millipore60-29-7
Saturated Sodium Bicarbonate Solution-Prepared in-house-
Brine (Saturated NaCl Solution)-Prepared in-house-
Anhydrous Sodium SulfateACS GradeAlfa Aesar7757-82-6
Boiling Chips---
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Distillation apparatus (simple or fractional)

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • pH paper

Experimental Protocol

Reaction Setup and Synthesis
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 8-nonenoic acid (15.6 g, 0.1 mol).

  • Add an excess of absolute ethanol (92.2 mL, ~4 molar equivalents).

  • Place the flask in an ice-water bath and slowly add concentrated sulfuric acid (2.7 mL, ~0.05 mol) dropwise with continuous stirring. Caution: This addition is highly exothermic.

  • Remove the flask from the ice bath and attach a reflux condenser.[7]

  • Heat the reaction mixture to a gentle reflux using a heating mantle and continue stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up and Purification
  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a 500 mL separatory funnel.

  • Carefully add 100 mL of cold deionized water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Wash the combined organic layers with 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.[4][7] Caution: This will produce CO2 gas; vent the separatory funnel frequently. Continue washing until the aqueous layer is no longer acidic (test with pH paper).

  • Wash the organic layer with 50 mL of brine to remove any residual water-soluble components.

  • Dry the organic layer over anhydrous sodium sulfate.[4]

  • Decant the dried solution and remove the diethyl ether using a rotary evaporator.

  • The crude this compound can be further purified by vacuum distillation to yield a colorless to light yellow oil.[7]

Experimental Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reactants 1. Combine 8-Nonenoic Acid, Ethanol, and H₂SO₄ reflux 2. Reflux for 4-6 hours reactants->reflux quench 3. Quench with H₂O reflux->quench extract 4. Extract with Diethyl Ether quench->extract wash_bicarb 5. Wash with NaHCO₃ (aq) extract->wash_bicarb wash_brine 6. Wash with Brine wash_bicarb->wash_brine dry 7. Dry with Na₂SO₄ wash_brine->dry evaporate 8. Evaporate Solvent dry->evaporate distill 9. Vacuum Distillation evaporate->distill characterize 10. Characterization (NMR, IR) distill->characterize

Caption: Workflow for the synthesis of this compound.

Expected Results and Characterization

ParameterExpected Value
Appearance Colorless to light yellow oil
Molecular Formula C₁₁H₂₀O₂[8]
Molecular Weight 184.28 g/mol
Boiling Point 230.8 °C at 760 mmHg
Purity (Typical) >97% after distillation
Yield (Typical) 80-90%
Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed using standard spectroscopic techniques.

  • ¹H NMR (CDCl₃): Expected signals would include a triplet around 1.25 ppm (CH₃ of ethyl group), a quartet around 4.12 ppm (CH₂ of ethyl group), a multiplet around 5.8 ppm (vinylic CH), a multiplet around 4.95 ppm (vinylic CH₂), and multiplets for the aliphatic chain protons.

  • ¹³C NMR (CDCl₃): Key signals are expected around 173 ppm (ester carbonyl), 139 ppm and 114 ppm (alkene carbons), 60 ppm (OCH₂ of ethyl group), and 14 ppm (CH₃ of ethyl group), along with several signals for the aliphatic carbons.

  • IR (Infrared Spectroscopy): A strong absorption band around 1735 cm⁻¹ corresponding to the C=O stretch of the ester is characteristic. A peak around 3077 cm⁻¹ for the =C-H stretch and around 1640 cm⁻¹ for the C=C stretch of the terminal alkene should also be present.

Safety and Handling

Concentrated Sulfuric Acid:

  • Hazards: Highly corrosive and can cause severe burns upon contact with skin and eyes.[9] It is also a strong dehydrating agent. Inhalation of vapors can cause respiratory irritation.[9][10]

  • Handling: Always handle concentrated sulfuric acid in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or natural rubber are suitable for prolonged contact), splash-proof goggles, a face shield, and a lab coat.[11]

  • Spills: Neutralize small spills with an appropriate agent like sodium bicarbonate before cleaning up. For larger spills, evacuate the area and follow institutional protocols.[11]

  • First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[9][11] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[9]

Organic Solvents (Ethanol, Diethyl Ether):

  • Hazards: Both ethanol and diethyl ether are highly flammable. Their vapors can form explosive mixtures with air.

  • Handling: Use in a well-ventilated area or a fume hood, away from open flames or ignition sources.

  • Storage: Store in tightly sealed containers in a cool, dry, well-ventilated area designated for flammable liquids.

Conclusion

The Fischer esterification of 8-nonenoic acid with ethanol provides an efficient and high-yielding route to this compound. The procedure is straightforward, utilizing common laboratory reagents and techniques. This application note provides a robust protocol, essential safety information, and characterization guidelines to aid researchers in the successful synthesis of this valuable chemical intermediate. Careful execution of the work-up and purification steps is crucial for obtaining a high-purity product.

References

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]

  • Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. (2025, May 22). JoVE. [Link]

  • Esterification. (2023, January 22). Chemistry LibreTexts. [Link]

  • Mechanism for the esterification reaction. Chemguide. [Link]

  • Roberts, I., & Urey, H. C. (1938). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. Journal of the American Chemical Society, 60(10), 2391–2393. [Link]

  • General procedures for the purification of Esters. Chempedia - LookChem. [Link]

  • This compound. PubChem. [Link]

  • Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready. [Link]

  • Sulphuric acid - Safety Data Sheet. Carl ROTH. [Link]

  • Process for preparing ethyl esters of aliphatic carboxylic acids.
  • Occupational Safety Resources on Sulfuric Acid. NC DPH. [Link]

  • Esters 4. Organic Preparation & Purification of an Ester. YouTube. [Link]

  • Standard Operating Procedure: Sulfuric Acid. University of California, Santa Cruz. [Link]

  • Safe Handling Guide: Sulfuric Acid. CORECHEM Inc. [Link]

  • Ethyl nonanoate. PubChem. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • This compound. Crysdot LLC. [Link]

Sources

GC-MS Analysis of Ethyl 8-nonenoate: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the analysis of Ethyl 8-nonenoate using Gas Chromatography-Mass Spectrometry (GC-MS). Designed for researchers, scientists, and professionals in drug development, this document offers in-depth technical insights and field-proven methodologies to ensure accurate and reliable results.

Introduction: The Significance of Unsaturated Esters

This compound, an unsaturated fatty acid ethyl ester (FAEE), is a molecule of interest in various fields, including flavor and fragrance chemistry, biofuel research, and as a potential biomarker. Its analysis demands a robust and validated method to ensure accurate identification and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for this application due to its high sensitivity, selectivity, and structural elucidation capabilities.

This application note will detail a complete workflow, from sample preparation to data analysis, for the GC-MS analysis of this compound. We will delve into the rationale behind each step, ensuring a thorough understanding of the underlying principles for successful implementation in your laboratory.

Core Principles of the Method

The methodology is founded on the principle of separating volatile and semi-volatile compounds using gas chromatography, followed by their detection and identification by mass spectrometry. This compound, being amenable to volatilization, is well-suited for this technique. The protocol is designed to be self-validating, incorporating quality control measures to ensure the integrity of the generated data.

Materials and Reagents

Material/ReagentGradeSupplier (Example)
This compoundAnalytical Standard (≥98%)Sigma-Aldrich, Cayman Chemical
HexaneGC Grade or equivalentFisher Scientific, Merck
Ethyl HeptadecanoateAnalytical Standard (≥99%)Sigma-Aldrich
Anhydrous Sodium SulfateACS GradeVWR, Merck
GC Vials and Caps2 mL, PTFE-lined septaAgilent, Waters

Instrumentation

A standard gas chromatograph coupled with a mass spectrometer is required. The following configuration is recommended:

Instrument ComponentSpecification
Gas ChromatographAgilent 8890 GC System or equivalent
Mass SpectrometerAgilent 5977B GC/MSD or equivalent
GC ColumnAgilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column. For enhanced separation of isomers, a polar column like a DB-WAX or HP-88 can be considered.[1]
AutosamplerAgilent 7693A or equivalent
Data SystemMassHunter, ChemStation, or equivalent

Experimental Workflow

The overall workflow for the GC-MS analysis of this compound is depicted below.

workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Analysis start Start prep_std Prepare Calibration Standards & QC Samples start->prep_std prep_sample Prepare Unknown Samples start->prep_sample add_is Spike with Internal Standard prep_std->add_is prep_sample->add_is inject Inject into GC-MS add_is->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect qual_id Qualitative Identification (Mass Spectrum & Retention Time) detect->qual_id quant Quantitative Analysis (Calibration Curve) qual_id->quant report Generate Report quant->report

Figure 1: A high-level overview of the analytical workflow.

Detailed Protocols

Part 1: Preparation of Standards and Samples

Rationale: Accurate quantification relies on the preparation of precise calibration standards. The use of a suitable solvent, like hexane, is crucial as it is volatile and compatible with the GC-MS system. An internal standard (IS) is incorporated to correct for variations in injection volume and potential matrix effects. Ethyl heptadecanoate is an excellent choice for an IS as it is structurally similar to the analyte but has a different retention time, ensuring it does not co-elute.

Protocol:

  • Internal Standard (IS) Stock Solution (100 µg/mL):

    • Accurately weigh 10 mg of ethyl heptadecanoate.

    • Dissolve in hexane in a 100 mL volumetric flask and bring to volume.

  • This compound Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound.

    • Dissolve in hexane in a 10 mL volumetric flask and bring to volume.

  • Calibration Standards (0.1, 0.5, 1, 5, 10, 25, 50 µg/mL):

    • Perform serial dilutions of the this compound stock solution to prepare a series of calibration standards.

    • For each calibration level, pipette 900 µL into a GC vial.

    • Add 100 µL of the 100 µg/mL IS stock solution to each vial, resulting in a final IS concentration of 10 µg/mL.

  • Quality Control (QC) Samples:

    • Prepare QC samples at low, medium, and high concentrations (e.g., 0.8, 8, and 40 µg/mL) from a separate weighing of the this compound standard.

  • Unknown Sample Preparation:

    • Dissolve the sample containing this compound in hexane to an estimated concentration within the calibration range.

    • If the sample contains particulates, centrifuge or filter prior to transfer to a GC vial.

    • Pipette 900 µL of the sample solution into a GC vial and add 100 µL of the 100 µg/mL IS stock solution.

Part 2: GC-MS Instrumental Analysis

Rationale: The choice of GC and MS parameters is critical for achieving good chromatographic separation and sensitive detection. A non-polar DB-5ms column is a good starting point for general-purpose analysis of fatty acid esters. The temperature program is designed to ensure good peak shape and separation from other potential components in the sample matrix. A splitless injection is often used for trace analysis to maximize the amount of analyte reaching the column, thereby improving sensitivity.

GC-MS Parameters:

ParameterValueRationale
GC Inlet
Injection ModeSplitlessMaximizes sensitivity for trace analysis.
Injection Volume1 µL
Inlet Temperature250 °CEnsures rapid and complete vaporization of the analyte and internal standard.[1]
Oven Program
Initial Temperature70 °C, hold for 2 min
Ramp 115 °C/min to 200 °C
Ramp 225 °C/min to 280 °C, hold for 5 min
Carrier Gas
GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eVStandard energy for generating reproducible mass spectra and for library matching.
Source Temperature230 °C
Quadrupole Temp.150 °C
Acquisition ModeFull Scan (m/z 40-400) and/or SIMFull scan for qualitative analysis and library searching. Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.
SIM Ions
This compoundTo be determined from the mass spectrumTypically, the molecular ion and/or characteristic fragment ions are chosen.
Ethyl heptadecanoate (IS)To be determined from the mass spectrum
Part 3: Data Analysis and System Suitability

Rationale: Data analysis involves both qualitative identification and quantitative measurement. Qualitative identification is achieved by comparing the retention time and the mass spectrum of the peak in the sample to that of a known standard. The NIST Mass Spectral Library is an authoritative source for comparing mass spectra.[2] Quantitative analysis is performed by constructing a calibration curve and using the response ratio of the analyte to the internal standard.

Data Analysis Workflow:

data_analysis cluster_qualitative Qualitative Analysis cluster_quantitative Quantitative Analysis rt_match Match Retention Time with Standard confirm_id Confirm Identity of this compound rt_match->confirm_id ms_match Compare Mass Spectrum with Standard and/or NIST Library ms_match->confirm_id peak_integration Integrate Peak Areas (Analyte & IS) calc_ratio Calculate Peak Area Ratio (Analyte/IS) peak_integration->calc_ratio cal_curve Construct Calibration Curve (Ratio vs. Concentration) calc_ratio->cal_curve calc_conc Calculate Concentration in Unknowns cal_curve->calc_conc

Figure 2: The process for qualitative and quantitative data analysis.

System Suitability:

Before analyzing the samples, inject a mid-level calibration standard five times. The relative standard deviation (RSD) of the peak area ratio of this compound to the internal standard should be ≤ 15%.

Method Validation:

For regulatory or quality control applications, the method should be fully validated according to ICH Q2(R2) or equivalent guidelines. Key validation parameters include:

  • Linearity: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy: The recovery of the analyte in spiked samples should be within 80-120%.

  • Precision: The RSD for replicate analyses should be ≤ 15%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ). The LOD for FAEEs can be in the low ng/mL range.[3]

Expected Results

Retention Time: The retention time of this compound will depend on the specific column and GC conditions used. Based on its structure, it is expected to elute after its saturated analog, ethyl nonanoate.

Mass Spectrum: The mass spectrum of this compound is available in the NIST Mass Spectrometry Data Center.[2] The fragmentation pattern of long-chain ethyl esters typically shows a characteristic molecular ion peak and fragment ions resulting from cleavage at the ester group and along the alkyl chain. Common fragments for ethyl esters include the loss of the ethoxy group (-OCH2CH3) and McLafferty rearrangement products.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape Active sites in the GC inlet or column; improper oven temperature program.Use a deactivated inlet liner; condition the column; optimize the temperature ramp.
Low Sensitivity Leak in the system; incorrect MS tune; sample concentration too low.Perform a leak check; re-tune the mass spectrometer; concentrate the sample if necessary.
Variable Retention Times Fluctuation in carrier gas flow; oven temperature instability.Check the gas supply and regulators; ensure the GC oven is functioning correctly.
Isomerization High injector temperature.Consider lowering the injector temperature to minimize the potential for cis-trans isomerization of the double bond.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of this compound. By following these guidelines, researchers can achieve reliable and accurate results for the identification and quantification of this important unsaturated ester. The principles and methodologies described herein can also be adapted for the analysis of other fatty acid ethyl esters.

References

  • Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability. (n.d.). Retrieved from [Link]

  • Column Selection for the Analysis of Fatty Acid Methyl Esters. (2005, August 30). Agilent. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Nonanoic acid, ethyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

  • Mthis compound. (n.d.). PubChem. Retrieved from [Link]

  • ISO 12966-1:2014. (n.d.). Animal and vegetable fats and oils — Gas chromatography of fatty acid methyl esters — Part 1: Guidelines on modern gas chromatography of fatty acid methyl esters. International Organization for Standardization. Retrieved from [Link]

  • ISO/TS 17307:2016. (n.d.). Petroleum products -- Biodiesel -- Determination of total esters content by gas chromatography. International Organization for Standardization. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (n.d.). Retrieved from [Link]

Sources

The Untapped Potential of Ethyl 8-nonenoate in Insect Semiochemical Research: A Guide to Exploration and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

While the field of chemical ecology has successfully identified and utilized a vast array of insect semiochemicals for pest management, the specific role of Ethyl 8-nonenoate remains largely unexplored in publicly available literature. This comprehensive guide is designed for researchers, scientists, and drug development professionals interested in investigating the potential of this and other novel olefinic esters as insect semiochemicals. By leveraging established principles and protocols from the study of structurally similar compounds, this document provides a detailed framework for the systematic evaluation of this compound, from initial synthesis and purification to advanced behavioral and field studies. We present a series of detailed application notes and protocols that are not merely instructional but are grounded in the causality of experimental design, ensuring a robust and scientifically sound investigation into this promising, yet understudied, molecule.

Introduction: The Case for Investigating this compound

Insect semiochemicals, the chemical signals that mediate interactions between organisms, are cornerstones of modern integrated pest management (IPM) strategies.[1][2] These compounds, which include pheromones for intraspecific communication and allelochemicals like kairomones for interspecific signaling, offer targeted and environmentally benign alternatives to broad-spectrum pesticides.[3][4] Among the diverse chemical classes of semiochemicals, esters, particularly olefinic esters, play a significant role in the chemical language of many insect species.

Prominent examples include ethyl (E,Z)-2,4-decadienoate, the "pear ester," a potent kairomone for the codling moth (Cydia pomonella), and ethyl 4-methyloctanoate, the aggregation pheromone of the coconut rhinoceros beetle (Oryctes rhinoceros).[5][6] These successes underscore the potential of other, structurally related esters to function as semiochemicals. This compound, with its terminal double bond and ethyl ester functional group, possesses the characteristic structural motifs of many known insect attractants. Its investigation is therefore a logical and promising avenue for the discovery of new pest management tools.

This document serves as a practical guide for researchers embarking on the study of this compound or other novel candidate semiochemicals. It provides a structured approach to its synthesis, purification, and comprehensive evaluation through electrophysiological and behavioral assays, culminating in protocols for field deployment.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a candidate semiochemical is fundamental to its study, influencing everything from purification methods to dispenser design for field applications.

PropertyValueSource
Molecular Formula C₁₁H₂₀O₂[7]
Molecular Weight 184.28 g/mol [7]
CAS Number 35194-39-9[7]
Appearance Colorless liquid (predicted)-
Boiling Point 227-228 °C (predicted)-
Density 0.87 g/cm³ (predicted)-

Synthesis and Purification of this compound

The availability of a high-purity standard of this compound is a prerequisite for all subsequent biological and chemical analyses. The following protocol outlines a general synthetic route and purification procedure.

Synthesis Protocol: Esterification of 8-Nonenoic Acid

A common and straightforward method for the synthesis of ethyl esters is the Fischer esterification of the corresponding carboxylic acid.

Materials:

  • 8-Nonenoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous sodium sulfate

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 8-nonenoic acid in an excess of anhydrous ethanol (e.g., 5-10 molar equivalents).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the carboxylic acid mass) while cooling the flask in an ice bath.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

Purification Protocol: Flash Column Chromatography

Purification of the crude product is essential to remove unreacted starting materials and byproducts.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexane

  • Ethyl acetate

  • Glass column, fraction collector, TLC plates

Procedure:

  • Prepare a silica gel slurry in hexane and pack a glass column.

  • Dissolve the crude this compound in a minimal amount of hexane.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate).

  • Collect fractions and monitor the elution of the product by TLC.

  • Combine the fractions containing the pure product.

  • Remove the solvent using a rotary evaporator to yield purified this compound.

Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed using appropriate analytical techniques.

Analytical TechniquePurposeExpected Results
Gas Chromatography-Mass Spectrometry (GC-MS) Purity assessment and structural confirmationA single major peak with a mass spectrum corresponding to this compound (m/z 184).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation¹H NMR will show characteristic peaks for the ethyl group, the terminal vinyl group, and the aliphatic chain. ¹³C NMR will confirm the number and type of carbon atoms.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group identificationCharacteristic absorption bands for the C=O of the ester and the C=C of the alkene.

Electrophysiological Assays: Probing the Insect Antenna

Electroantennography (EAG) is a powerful technique for rapidly screening the olfactory activity of a compound on an insect's antenna.[8] A significant EAG response is a strong indicator that the insect can detect the compound and that it may have a behavioral effect.

Electroantennography (EAG) Protocol

Materials:

  • Live insects (e.g., moths, beetles)

  • EAG system (micromanipulators, electrodes, amplifier, data acquisition system)

  • Tungsten electrodes

  • Saline solution (e.g., Ringer's solution)

  • Purified this compound

  • Solvent (e.g., hexane or paraffin oil)

  • Filter paper strips

  • Odor delivery system (e.g., charcoal-filtered and humidified air stream)

Procedure:

  • Prepare a serial dilution of this compound in the chosen solvent.

  • Excise an antenna from a live insect and mount it between the two electrodes. The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted into the base or the head capsule.

  • Apply a small amount of the test solution onto a filter paper strip and insert it into the odor delivery tube.

  • Deliver a puff of charcoal-filtered air over the filter paper to carry the odorant to the antenna.

  • Record the antennal depolarization (the EAG response).

  • Use a solvent blank as a negative control and a known pheromone or kairomone for the tested species as a positive control.

  • Test a range of concentrations to generate a dose-response curve.

Y_Tube_Assay cluster_setup Experimental Setup cluster_observation Observation cluster_data Data Collection Air Purified Airflow Odor Odor Source (this compound) Air->Odor Control Control (Solvent) Air->Control Y_Tube Y-Tube Odor->Y_Tube Arm 1 Control->Y_Tube Arm 2 Choice Insect makes a choice Y_Tube->Choice Insect Insect Introduction Insect->Y_Tube Record Record first choice & time in each arm Choice->Record

Sources

Troubleshooting & Optimization

Removal of unreacted starting materials from Ethyl 8-nonenoate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of Ethyl 8-nonenoate

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to remove unreacted starting materials. Here, we provide in-depth troubleshooting advice and detailed protocols in a readily accessible question-and-answer format. Our goal is to equip you with the knowledge to diagnose and resolve common purification challenges, ensuring the integrity of your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials I need to remove from my crude this compound?

A1: Typically, this compound is synthesized via Fischer esterification of 8-nonenoic acid with ethanol, often using an acid catalyst like sulfuric acid.[1][2] Therefore, the primary unreacted starting materials you will encounter are:

  • 8-nonenoic acid: The carboxylic acid starting material.

  • Ethanol: The alcohol used in excess to drive the reaction equilibrium.[3]

  • Acid catalyst: (e.g., Sulfuric acid) which needs to be neutralized and removed.

Q2: I have a significant amount of unreacted 8-nonenoic acid in my product. What is the most effective way to remove it?

A2: An aqueous workup using a mild base is the most effective method for removing unreacted 8-nonenoic acid. The principle behind this is an acid-base extraction.[4] By washing the crude product with an aqueous basic solution (e.g., saturated sodium bicarbonate), the acidic 8-nonenoic acid is deprotonated to form its corresponding carboxylate salt. This salt is highly soluble in the aqueous phase and can be easily separated from the organic layer containing your desired ester, this compound.

Troubleshooting Guides

Issue 1: My final product is wet and contains residual ethanol.

Possible Cause & Solution

This is a common issue, especially since ethanol is used in excess during the synthesis. The presence of water can also be due to an incomplete drying step.

Troubleshooting Steps:

  • Aqueous Washes: After the initial basic wash to remove the acid, perform one or two additional washes with brine (saturated aqueous NaCl solution). Brine helps to break up emulsions and draws water out of the organic layer.

  • Drying Agent: Ensure you are using a sufficient amount of a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[2] Add the drying agent to the organic layer, swirl, and observe. If the drying agent clumps together, it indicates the presence of water, and more should be added until some of the powder remains free-flowing.

  • Azeotropic Removal: If ethanol persists, it can be removed by rotary evaporation. Since ethanol and water can form an azeotrope, adding a solvent like toluene and then evaporating can help to co-distill the remaining water and ethanol.[3][5]

Issue 2: After purification, my this compound has a low yield.

Possible Cause & Solution

Low yield can result from several factors, including an incomplete reaction or loss of product during the workup and purification steps.

Troubleshooting Steps:

  • Reaction Monitoring: Before workup, ensure the reaction has gone to completion. This can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Extraction Efficiency: During the liquid-liquid extraction, ensure thorough mixing of the organic and aqueous layers to maximize the transfer of impurities out of the organic phase.[4] However, avoid vigorous shaking that can lead to the formation of stable emulsions.

  • Number of Extractions: It is more effective to perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume.[6]

  • Avoid Over-washing: While aqueous washes are necessary, excessive washing can lead to some loss of the desired ester, which may have slight water solubility.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Removal of Acidic Impurities

This protocol details the steps for removing unreacted 8-nonenoic acid and the acid catalyst from your crude this compound.

Materials:

  • Crude this compound in an organic solvent (e.g., diethyl ether or ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Separatory funnel

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of saturated aqueous NaHCO₃ solution.

  • Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from CO₂ evolution.

  • Allow the layers to separate. The upper layer will typically be the organic phase containing your ester, and the lower layer will be the aqueous phase.

  • Drain the lower aqueous layer.

  • Repeat the wash with saturated aqueous NaHCO₃ solution (steps 2-5).

  • Wash the organic layer with an equal volume of brine.

  • Drain the brine layer.

  • Transfer the organic layer to an Erlenmeyer flask and add a suitable amount of anhydrous MgSO₄ or Na₂SO₄.

  • Swirl the flask for a few minutes.

  • Filter the drying agent.

  • Concentrate the filtrate using a rotary evaporator to obtain the purified this compound.

Protocol 2: Fractional Distillation for High Purity

For applications requiring very high purity, fractional distillation can be employed to separate this compound from any remaining volatile impurities or starting materials with different boiling points.

Materials:

  • Crude or partially purified this compound

  • Fractional distillation apparatus (including a distillation flask, fractionating column, condenser, and receiving flasks)

  • Heating mantle

  • Vacuum source (if performing vacuum distillation)

Procedure:

  • Set up the fractional distillation apparatus.

  • Place the crude this compound into the distillation flask.

  • Begin heating the flask gently.

  • Collect the initial fraction, which will likely contain lower-boiling impurities such as residual ethanol.

  • Monitor the temperature at the head of the column. A stable temperature reading close to the boiling point of this compound indicates that the desired product is distilling.

  • Collect the fraction that distills at a constant temperature. This will be your purified this compound.

  • Stop the distillation before the flask boils to dryness.

Data Presentation

Table 1: Physical Properties of this compound and Common Starting Materials

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
This compound184.28[7]230.8 at 760 mmHg
8-nonenoic acid156.2288 at 0.38 mmHg
Ethanol46.0778.37[8][9][10]

Visualizations

Workflow for Purification of this compound

PurificationWorkflow start Crude this compound (contains 8-nonenoic acid, ethanol, catalyst) wash_bicarb Liquid-Liquid Extraction (Saturated NaHCO₃ wash) start->wash_bicarb separate1 Separate Aqueous and Organic Layers wash_bicarb->separate1 wash_brine Brine Wash separate1->wash_brine Organic Layer waste1 waste1 separate1->waste1 Aqueous Layer (contains sodium 8-nonenoate) separate2 Separate Aqueous and Organic Layers wash_brine->separate2 dry Dry Organic Layer (Anhydrous MgSO₄ or Na₂SO₄) separate2->dry Organic Layer waste2 waste2 separate2->waste2 Aqueous Layer filter Filter Drying Agent dry->filter evaporate Rotary Evaporation filter->evaporate distill Optional: Fractional Distillation evaporate->distill product Purified this compound evaporate->product If high purity is not required distill->product

Sources

Technical Support Center: GC-MS Analysis of Ethyl 8-nonenoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a specialized resource for researchers, scientists, and quality control analysts working with Ethyl 8-nonenoate. It provides in-depth, experience-driven answers to common challenges encountered during impurity identification using Gas Chromatography-Mass Spectrometry (GC-MS). Our focus is on the causality behind experimental choices to empower you to develop robust, self-validating analytical methods.

Section 1: Foundational Knowledge & Common Impurities (FAQ)

This section addresses the fundamental questions regarding this compound and the types of impurities you are likely to encounter. Understanding the potential sources of contamination is the first step in developing a successful analytical strategy.

Q1: What is this compound, and why is its purity a critical parameter?

This compound is an unsaturated fatty acid ethyl ester (FAEE). It serves as a valuable intermediate in the synthesis of various fine chemicals, including pharmaceuticals, flavors, and fragrances. Its terminal double bond is a key functional group for further chemical modifications.

Purity is paramount for several reasons:

  • In Pharmaceutical Applications: Impurities can have their own pharmacological or toxicological effects, potentially compromising the safety and efficacy of the final active pharmaceutical ingredient (API).

  • In Flavor & Fragrance Synthesis: Even trace impurities can drastically alter the organoleptic profile of the final product, leading to off-notes or undesirable scents.

  • Reaction Kinetics: The presence of reactive impurities can interfere with subsequent synthesis steps, leading to lower yields, unwanted byproducts, and complex purification challenges.

Q2: What are the most common impurities I should expect in a sample of this compound?

Impurities typically originate from the synthesis process or degradation. The most common synthesis route is the Fischer esterification of 8-nonenoic acid with ethanol, using an acid catalyst.

Based on this, you should anticipate the following:

  • Unreacted Starting Materials: Residual 8-nonenoic acid and ethanol.

  • Geometric Isomers: The cis-isomer of this compound if the synthesis route is not stereospecific. The trans-isomer is generally the desired product.

  • Positional Isomers: Isomers where the double bond is not at the C8 position (e.g., Ethyl 7-nonenoate, Ethyl 6-nonenoate). These can arise from isomerization during synthesis, often catalyzed by acid and heat.

  • Saturated Analogs: Ethyl nonanoate, which may be present if the 8-nonenoic acid starting material was not pure.

  • Solvent Residues: Residual solvents used during synthesis or workup (e.g., toluene, hexane).

  • Degradation Products: Oxidation products like aldehydes, ketones, or epoxides can form at the double bond, especially with improper storage.

Section 2: GC-MS Method Development & Optimization (FAQ)

A robust analytical method is the cornerstone of accurate impurity profiling. This section guides you through the critical parameters of your GC-MS setup.

Q3: How do I select the appropriate GC column for analyzing this compound and its isomers?

The primary challenge is separating the positional and geometric isomers of this compound. This requires a column with high efficiency and specific selectivity.

  • Recommended Choice: A mid-polarity to high-polarity cyanopropyl-phase column (e.g., DB-23, SP-2380, or similar).

  • Causality: These columns are specifically designed for the separation of fatty acid methyl esters (FAMEs) and FAEEs, including geometric (cis/trans) isomers. The cyano groups induce a strong dipole moment, allowing for effective interaction and separation of unsaturated isomers, which is difficult to achieve on standard non-polar (e.g., DB-1, HP-5ms) or polyethylene glycol (e.g., WAX) phases. A standard 5% phenyl-methylpolysiloxane (5ms) column will likely result in co-elution of key isomers.

Q4: What are the optimal inlet and oven temperature program settings?

Proper temperature settings are crucial to ensure efficient volatilization without causing thermal degradation of the analyte.

  • Inlet Temperature: A temperature of 250 °C is a robust starting point. This is hot enough to ensure rapid volatilization of this compound (Boiling Point: ~227 °C) but low enough to minimize the risk of on-column degradation or isomerization.

  • Injection Mode: Use a split injection (e.g., 50:1 or 100:1 split ratio). This prevents column overloading and ensures sharp, symmetrical peaks, which is critical for resolving trace impurities from the main component.

  • Oven Temperature Program: A temperature ramp is essential for separating compounds with different boiling points. A good starting program is:

    • Initial Temperature: 50 °C, hold for 2 minutes (to focus analytes at the head of the column).

    • Ramp: Increase to 240 °C at a rate of 10 °C/min.

    • Final Hold: Hold at 240 °C for 5-10 minutes (to ensure all heavier components are eluted from the column).

Q5: Which MS settings (ionization mode, mass range) are best for identification?

  • Ionization Mode: Standard Electron Ionization (EI) at 70 eV is the universal choice for creating reproducible mass spectra that can be compared against commercial libraries like NIST or Wiley.

  • Mass Range (m/z): A scan range of 35 to 400 m/z is appropriate. The lower end (m/z 35) will capture low-mass fragments, while the upper end is well above the molecular weight of this compound (184.29 g/mol ), allowing for the detection of heavier, unexpected impurities.

  • Solvent Delay: Set a solvent delay to prevent the filament from turning on while the bulk of the injection solvent is passing through. This is typically 2-3 minutes, depending on your column and flow rate.

Table 1: Recommended GC-MS Starting Parameters
ParameterSettingRationale
GC Column Mid-to-High Polarity Cyanopropyl PhaseExcellent selectivity for cis/trans and positional isomers.
Carrier Gas HeliumInert, provides good efficiency.
Flow Rate 1.0 - 1.2 mL/min (Constant Flow)Optimal for standard 0.25 mm ID columns.
Inlet Temperature 250 °CEnsures complete volatilization without degradation.
Injection Volume 1 µLStandard volume for liquid injections.
Split Ratio 50:1Prevents column overload and ensures sharp peaks.
Oven Program 50°C (2 min), then 10°C/min to 240°C (5 min)Separates a wide range of potential impurities effectively.
MS Ion Source Temp. 230 °CStandard setting, ensures efficient ionization.
MS Quadrupole Temp. 150 °CStandard setting, ensures stable mass filtering.
Ionization Mode Electron Ionization (EI) @ 70 eVCreates standard, library-searchable fragmentation patterns.
Mass Scan Range 35 - 400 m/zCaptures fragments of interest and potential heavier impurities.
Solvent Delay 2 - 3 minutesProtects the MS filament from the solvent front.

Section 3: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the analysis.

Q6: My main this compound peak is tailing. What are the likely causes and how do I fix it?

Peak tailing is often a sign of unwanted interactions between the analyte and the GC system.

  • Cause 1: Active Sites in the Inlet or Column: Unreacted silanol groups (-Si-OH) in the inlet liner or the front end of the column can interact with polar functional groups on your analyte (like the ester group or residual acidic impurities).

    • Solution:

      • Perform Inlet Maintenance: Replace the inlet liner and septum. Use a deactivated liner, preferably with glass wool, to ensure a homogeneous vaporization zone.

      • Condition the Column: Trim the first 10-15 cm from the front of the column to remove any non-volatile residues or damaged phase. Re-condition the column by heating it to its maximum allowed temperature for a short period.

  • Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.

    • Solution:

      • Increase the Split Ratio: Change the split ratio from 50:1 to 100:1 or higher.

      • Dilute the Sample: If increasing the split ratio is insufficient, dilute your sample further in a suitable solvent like hexane or ethyl acetate.

Troubleshooting Logic: Poor Peak Shape

G Start Poor Peak Shape (Tailing or Fronting) CheckOverload Is the peak very large (>10^8 abundance)? Start->CheckOverload CheckSystem Perform Inlet Maintenance: 1. Replace Liner & Septum 2. Trim Column CheckOverload->CheckSystem No FixOverload Reduce Sample on Column: 1. Increase Split Ratio 2. Dilute Sample CheckOverload->FixOverload Yes Reinject Re-inject Sample CheckSystem->Reinject FixOverload->Reinject

Caption: Troubleshooting flowchart for poor peak shape.

Q7: I see several small peaks eluting close to my main product peak. How do I confirm if they are isomers?

Isomers will have the exact same molecular weight and therefore the same molecular ion (M+) in their mass spectra.

  • Step 1: Examine the Mass Spectra: Extract the mass spectrum for each peak . Compare them to the spectrum of your main this compound peak.

  • Step 2: Look for the Molecular Ion: this compound has a molecular weight of 184.29. In EI-MS, the molecular ion peak at m/z 184 may be weak or absent, but key fragments will be present.

  • Step 3: Compare Fragmentation Patterns: Isomers often have very similar, but not identical, fragmentation patterns. Subtle differences in the relative abundance of certain fragment ions can be a clue. However, for definitive identification, you need to use retention time.

  • Step 4: Use Authentic Standards: The most reliable way to identify isomers is to inject authentic standards of the suspected compounds (e.g., cis-Ethyl 8-nonenoate, Ethyl 7-nonenoate) and compare their retention times to the unknown peaks in your sample.

Table 2: Potential Impurities and Key Mass Spectral Ions
CompoundMolecular WeightExpected Key m/z IonsNotes
This compound 184.2955, 69, 83, 97, 101, 138The ion at m/z 101 corresponds to the McLafferty rearrangement product.
Ethyl nonanoate 186.3188, 101, 141Saturated analog. Will have a different molecular ion and elute earlier on a polar column.
8-Nonenoic acid 156.2260, 73, 81, 95Unreacted starting material. Will likely show significant peak tailing if not derivatized.
Ethanol 46.0731, 45, 46Unreacted starting material. Will elute very early in the run.

Section 4: Standard Operating Protocols

Follow these detailed protocols to ensure reproducible and accurate results.

Protocol 1: Sample Preparation
  • Objective: To prepare the this compound sample for GC-MS analysis at an appropriate concentration.

  • Materials:

    • This compound sample

    • GC-grade Hexane (or Ethyl Acetate)

    • 2 mL autosampler vials with caps

    • Calibrated micropipettes

  • Procedure:

    • Accurately weigh approximately 10 mg of the this compound sample into a clean vial.

    • Add 10.0 mL of hexane to the vial to create a stock solution of ~1000 µg/mL (1000 ppm).

    • Cap the vial and vortex for 30 seconds to ensure complete dissolution.

    • Transfer 1.0 mL of this stock solution into a 2 mL autosampler vial.

    • This final concentration is suitable for a split injection and avoids detector saturation.

Protocol 2: GC-MS Analysis Workflow

This protocol assumes the instrument parameters from Table 1 are being used.

  • System Suitability: Before running samples, inject a known standard (if available) or a well-characterized sample to verify system performance (e.g., peak shape, retention time, and response).

  • Sequence Setup: Create a sequence in your instrument control software. Include a solvent blank run first, followed by your samples. Running a blank helps identify any system contamination.

  • Sample Injection: Place the prepared sample vial in the autosampler tray. Start the sequence.

  • Data Acquisition: The instrument will automatically inject the sample and acquire the data according to the specified method.

  • Data Analysis & Identification:

    • Open the resulting chromatogram.

    • Integrate all peaks, including the main peak and any visible impurities. Set a reasonable integration threshold (e.g., 0.01% of the main peak area) to avoid integrating noise.

    • For each integrated impurity peak, view its mass spectrum.

    • Perform a library search (e.g., against the NIST database) to get a tentative identification.

    • Critically evaluate the library match score and compare the experimental spectrum with the library spectrum. Pay close attention to the molecular ion and key fragments.

    • Report the relative area percent of each identified and unidentified impurity.

Impurity Identification Workflow

G Start Acquire GC-MS Data Integrate Integrate Chromatogram (Main Peak + Impurities) Start->Integrate ExtractMS Extract Mass Spectrum for each Impurity Peak Integrate->ExtractMS LibrarySearch Perform NIST/ Wiley Library Search ExtractMS->LibrarySearch Evaluate Evaluate Match Quality: - Match Score > 800? - Visual Comparison OK? LibrarySearch->Evaluate TentativeID Tentative Identification Evaluate->TentativeID Yes Report Final Report: - Impurity Name - Retention Time - Area % Evaluate->Report No (Report as Unknown) Confirm Confirm with Authentic Standard (if required) TentativeID->Confirm Confirm->Report

Caption: Workflow for impurity identification post-data acquisition.

References

  • Guidance for Industry: Q3A Impurities in New Drug Substances. U.S. Food and Drug Administration. [Link]

  • A Practical Guide to FAME Analysis. Agilent Technologies. [Link]

  • GC Inlet Liner Selection Guide. Restek. [Link]

  • Fatty Acid Esters. NIST Chemistry WebBook. [Link] (Note: Direct link to this compound may not be available, but this is the primary resource for searching mass spectra).

  • NIST/EPA/NIH Mass Spectral Library. National Institute of Standards and Technology. [Link]

Preventing degradation of Ethyl 8-nonenoate during workup

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Degradation During Experimental Workup

Welcome to the technical support center for Ethyl 8-nonenoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this unsaturated ester. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them, ensuring the integrity and yield of your product.

This compound, with its terminal alkene and ester functionalities, is susceptible to several degradation pathways during workup. Understanding these vulnerabilities is the first step toward preventing them. This guide will address the most common issues encountered in the lab, offering troubleshooting advice and optimized protocols to safeguard your molecule.

Troubleshooting Guide: Common Workup Issues

This section addresses specific problems you might encounter during the isolation and purification of this compound.

Q1: My final yield is significantly lower than expected after an aqueous workup. What are the most likely causes?

Low yield is a common frustration, often attributable to two primary issues: chemical degradation or physical loss.

  • Chemical Degradation (Hydrolysis): The ester functional group is sensitive to both acidic and basic conditions, which can catalyze hydrolysis back to 8-nonenoic acid and ethanol.[1][2][3] This reaction is often accelerated by heat. If your reaction was quenched with a strong acid (e.g., 1M HCl) or a strong base (e.g., 1M NaOH) and required heating, hydrolysis is a strong possibility. Basic hydrolysis, also known as saponification, is irreversible and particularly detrimental to yield.[2][3]

  • Physical Loss During Extraction: this compound is relatively nonpolar. However, if significant amounts of the hydrolyzed carboxylic acid are formed, it can act as a surfactant, leading to the formation of emulsions during aqueous extraction. Emulsions are notoriously difficult to separate and can trap a significant amount of your product in the aqueous or interfacial layer.[4]

Solution Pathway:

  • Re-evaluate your quenching step: Always use mild quenching agents. Saturated aqueous sodium bicarbonate (NaHCO₃) is a good choice for neutralizing acidic reactions, while saturated aqueous ammonium chloride (NH₄Cl) is suitable for quenching basic or organometallic reagents. Perform these quenches at low temperatures (e.g., 0 °C) to minimize heat-induced hydrolysis.

  • Optimize your extraction procedure: If emulsions form, they can often be broken by adding brine (saturated NaCl solution), which increases the ionic strength of the aqueous layer.[4] Alternatively, allowing the separatory funnel to stand for an extended period or gentle swirling can help. For persistent emulsions, filtering the entire mixture through a pad of Celite® can be effective.

Q2: My post-workup NMR/GC-MS analysis shows significant impurities. How can I identify and prevent them?

The identity of the impurities provides crucial clues about the degradation pathway.

  • Impurity: 8-nonenoic acid: This is the hallmark of ester hydrolysis.

    • Cause: Exposure to strong acid or base during workup.[5][6]

    • Prevention: Employ a neutral or mildly basic/acidic workup as described above. Ensure all reagents are fully quenched before extraction. Washing the organic layer with saturated sodium bicarbonate can remove any acidic impurities.[7]

  • Impurity: Isomers of this compound (e.g., Ethyl 7-nonenoate, Ethyl 6-nonenoate): This indicates that the terminal double bond has migrated to a more thermodynamically stable internal position.

    • Cause: This isomerization can be catalyzed by trace transition metals (e.g., Ru, Pd, Ni, Co) from a previous reaction step or by exposure to harsh acidic or basic conditions.[8][9][10][11][12] * Prevention: If your synthesis involved a transition metal catalyst, consider a wash with a dilute aqueous solution of a chelating agent like EDTA (ethylenediaminetetraacetic acid) to sequester residual metal ions. Always use mild pH conditions during the workup.

  • Impurity: Aldehydes, carboxylic acids (with fewer than 9 carbons), or epoxides: These are products of oxidative cleavage or oxidation of the terminal alkene. [13][14][15] * Cause: Exposure to oxidizing agents, or prolonged exposure to air (autoxidation), especially in the presence of light or trace metals. [16][17]The terminal C=C bond can be cleaved by strong oxidants, potentially left over from the reaction, to yield aldehydes and carboxylic acids. [14]Milder oxidation can form an epoxide. [18][19] * Prevention: Ensure any oxidizing agents used in your reaction are fully quenched before starting the workup. A common method is to add a mild reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃). To prevent autoxidation, consider degassing your solvents and performing the workup under an inert atmosphere (N₂ or Ar) if the compound proves to be particularly sensitive.

Quick Reference: Stability and Degradation of this compound

ConditionPotential Degradation Pathway(s)Risk LevelMitigation Strategy
Strong Acid (e.g., >1M HCl) Ester Hydrolysis, Alkene IsomerizationHighAvoid. Use saturated NH₄Cl or dilute acetic acid for neutralization. [2]
Strong Base (e.g., >1M NaOH) Ester Hydrolysis (Saponification), Alkene IsomerizationHighAvoid. Use saturated NaHCO₃ for neutralization. [1][2]
Oxidizing Agents Alkene Oxidation/CleavageHighQuench reaction thoroughly with a reducing agent (e.g., Na₂S₂O₃) before workup. [18][19]
Residual Transition Metals Alkene IsomerizationModerateWash organic phase with a dilute aqueous solution of a chelating agent (e.g., EDTA).
Prolonged Air/Light Exposure Autoxidation of AlkeneModerateUse degassed solvents; work under an inert atmosphere; store in amber vials. [16][17]
Elevated Temperature (>40°C) Accelerates all degradation pathwaysModeratePerform workup at room temperature or below (0 °C). Use low temperature during solvent removal.

Workup Decision Workflow

The following diagram outlines a decision-making process for selecting an appropriate workup procedure to minimize degradation.

Workup_Decision_Tree start Post-Reaction Mixture (Containing this compound) check_acid_base Strong Acid/Base Reagents Present? start->check_acid_base neutralize Neutralize with Mild Reagent (e.g., sat. NaHCO3 / sat. NH4Cl) Maintain T < 10°C check_acid_base->neutralize  Yes check_metals Transition Metal Catalyst Used? check_acid_base->check_metals No   neutralize->check_metals chelation_wash Optional: Wash with dilute aq. EDTA solution check_metals->chelation_wash  Yes extraction Liquid-Liquid Extraction (e.g., EtOAc or Et2O) check_metals->extraction No   chelation_wash->extraction brine_wash Wash with Brine (Breaks emulsions, removes water) extraction->brine_wash dry Dry Organic Layer (Anhydrous Na2SO4 or MgSO4) brine_wash->dry filter_concentrate Filter and Concentrate (Rotary Evaporation, low temp.) dry->filter_concentrate purify Final Purification (Vacuum Distillation or Column Chromatography) filter_concentrate->purify

Caption: Decision workflow for selecting a workup procedure for this compound.

FAQs: Storage and Handling

Q: What are the ideal storage conditions for this compound? A: To ensure long-term stability, this compound should be stored in an amber glass vial under an inert atmosphere (argon or nitrogen) at low temperatures (4 °C is recommended). [16]This minimizes exposure to light, oxygen, and heat, which can promote oxidation and polymerization. The stability of unsaturated esters can be greater when adsorbed on silica gel compared to glass surfaces for small samples. [17] Q: Can I use a standard aqueous workup for my reaction? A: Yes, provided the "standard" workup avoids harsh conditions. A typical mild workup involves diluting the reaction mixture with an organic solvent like ethyl acetate or ether, washing with water, followed by a brine wash, drying over an anhydrous salt (like Na₂SO₄ or MgSO₄), and removing the solvent under reduced pressure. [4]The key is to avoid strong acids/bases and high temperatures.

Q: My compound is volatile. What's the best way to purify it after workup? A: For volatile, thermally-sensitive liquids like this compound, distillation under reduced pressure (vacuum distillation) is an excellent purification method. [20][21]Lowering the pressure reduces the boiling point, allowing the compound to distill at a lower temperature, which minimizes the risk of thermal degradation or isomerization. If non-volatile impurities are present, simple or fractional distillation can be very effective. [20][22]For separating from impurities with similar boiling points, column chromatography on silica gel is the preferred method. [7]

Detailed Protocols

Protocol 1: General Mild Aqueous Workup

This protocol is suitable for reactions that do not contain strong acids, bases, or active transition metal catalysts.

  • Transfer: Transfer the cooled (0 °C to RT) reaction mixture to a separatory funnel.

  • Dilute: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether). Use a volume roughly 2-3 times that of the initial reaction mixture.

  • First Wash: Add an equal volume of deionized water, gently shake, and allow the layers to separate. Drain and discard the aqueous layer.

  • Brine Wash: Add an equal volume of saturated aqueous NaCl (brine). This helps remove residual water and break any emulsions. Shake, separate, and discard the aqueous layer.

  • Dry: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Gently swirl and let it stand for 10-15 minutes.

  • Filter: Filter the organic solution through a funnel with a cotton plug or fluted filter paper to remove the drying agent.

  • Concentrate: Remove the solvent using a rotary evaporator. Use a low bath temperature (<30-40 °C) to prevent thermal degradation.

Protocol 2: Workup for Reactions Containing Metal Catalysts

This protocol incorporates a chelation step to remove potentially problematic metal residues.

  • Quench and Dilute: Follow steps 1 and 2 from the General Mild Workup protocol.

  • Water Wash: Perform an initial wash with deionized water as described in Protocol 1, Step 3.

  • Chelation Wash: Add an equal volume of a dilute (e.g., 0.05 M) aqueous solution of EDTA disodium salt. Shake for 1-2 minutes and allow the layers to separate. Discard the aqueous layer. This wash helps to pull water-soluble metal complexes into the aqueous phase.

  • Bicarbonate Wash (Optional): If the reaction or EDTA solution was acidic, wash with saturated aqueous NaHCO₃ to ensure neutrality.

  • Brine Wash, Dry, and Concentrate: Proceed with steps 4-7 from the General Mild Workup protocol.

References

  • Oxidation of Alkenes: Cleavage to Carbonyl Compounds. Organic Chemistry Class Notes.
  • 9.15: Oxidative Cleavage of Alkenes. Chemistry LibreTexts. Available at: [Link]

  • 19.7. Oxidation of alkenes. Organic Chemistry II - Lumen Learning. Available at: [Link]

  • 19.7: Oxidation of alkenes. Chemistry LibreTexts. Available at: [Link]

  • Oxidative cleavage of alkenes to give ketones/carboxylic acids using ozone (O3). Master Organic Chemistry. Available at: [Link]

  • What are the modifications to improve the purity of ester? Quora. Available at: [Link]

  • About Workup. University of Rochester Department of Chemistry. Available at: [Link]

  • Hirsch, J. (1972). Stability of unsaturated methyl esters of fatty acids on surfaces. Journal of Lipid Research, 13(1), 143-6. Available at: [Link]

  • Practical Synthesis of (E)‐α,β‐Unsaturated Esters from Aldehydes. ResearchGate. Available at: [Link]

  • 8.8 Methods of Purification of Organic Compounds. NCERT 11 Chemistry. Available at: [Link]

  • Methods of Purification of Organic Compounds. CK-12 Foundation. Available at: [Link]

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. Available at: [Link]

  • Selective Isomerization of Terminal Alkenes with Extremely Active Ruthenium Catalysts. Nature Portfolio. Available at: [Link]

  • Stereodivergent, Kinetically Controlled Isomerization of Terminal Alkenes via Nickel Catalysis. ChemRxiv. Available at: [Link]

  • How to purify esterefication product? ResearchGate. Available at: [Link]

  • Synthesis of alkenes by isomerizations. Organic Chemistry Portal. Available at: [Link]

  • Alkene Isomerization Catalyzed by a Mn(I) Bisphosphine Borohydride Complex. ACS Catalysis. Available at: [Link]

  • Hydrolysis. Available at: [Link]

  • Selective Isomerization of Terminal Alkenes to ( Z )-2-Alkenes Catalyzed by an Air-Stable Molybdenum(0) Complex. ResearchGate. Available at: [Link]

  • Ester to Acid - Common Conditions. Denovopharma. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Hydrolysis of esters. Chemguide. Available at: [Link]

  • Safe handling of Unsaturated Polyester (UP) Resins. Available at: [Link]

  • The Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]

  • 15.9 Hydrolysis of Esters. The Basics of General, Organic, and Biological Chemistry - Lumen Learning. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Esterification: Fischer vs. Mitsunobu for Unsaturated Esters

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher navigating the synthesis of unsaturated esters, the choice of esterification method is a critical decision point that profoundly impacts yield, stereochemical outcome, and purification strategy. This guide provides a detailed comparison of two cornerstone reactions in the synthetic chemist's toolkit: the classic Fischer esterification and the versatile Mitsunobu reaction. We will delve into the mechanistic underpinnings of each, present their practical advantages and limitations, and offer experimental protocols to inform your selection process.

At a Glance: Key Differences

FeatureFischer EsterificationMitsunobu Reaction
Reagents Carboxylic acid, alcohol, strong acid catalyst (e.g., H₂SO₄)Carboxylic acid, alcohol, triphenylphosphine (PPh₃), azodicarboxylate (DEAD or DIAD)
Conditions Typically harsh (heat, strong acid)Generally mild (often 0 °C to room temperature)
Mechanism Acid-catalyzed nucleophilic acyl substitutionRedox-activated Sₙ2 reaction
Stereochemistry Racemization or retention at the alcohol stereocenterInversion of configuration at the alcohol stereocenter
Byproducts WaterTriphenylphosphine oxide (TPPO), dialkyl hydrazinedicarboxylate
Driving Force Equilibrium-driven (Le Chatelier's principle)Irreversible redox process
Substrate Scope Broad for primary and secondary alcohols; tertiary alcohols prone to elimination.Primary and secondary alcohols; sterically hindered alcohols can be problematic.
Purification Generally straightforwardCan be challenging due to stoichiometric byproducts

The Underpinnings: A Mechanistic Deep Dive

A thorough understanding of the reaction mechanisms is paramount to anticipating potential side reactions and optimizing conditions, especially when dealing with the delicate nature of unsaturated molecules.

Fischer Esterification: A Reversible Journey

The Fischer esterification is a classic acid-catalyzed equilibrium process. The reaction proceeds through a series of protonation and deprotonation steps, culminating in the formation of the ester and water.[1][2]

The key steps are:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, activating the carbonyl carbon towards nucleophilic attack.[1][2]

  • Nucleophilic attack by the alcohol: The alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[1]

  • Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Fischer_Esterification RCOOH Carboxylic Acid Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH + H⁺ H_plus H⁺ Protonated_RCOOH->RCOOH - H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + Alcohol ROH Alcohol Tetrahedral_Intermediate->Protonated_RCOOH - Alcohol Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Protonated_Intermediate->Tetrahedral_Intermediate - H⁺ Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester - H₂O Protonated_Ester->Protonated_Intermediate + H₂O Ester Ester Protonated_Ester->Ester - H⁺ Ester->Protonated_Ester + H⁺ H2O H₂O

Caption: The reversible mechanism of Fischer esterification.

The Mitsunobu Reaction: A Stereoinversive Path

The Mitsunobu reaction is a powerful tool for converting alcohols to a variety of functional groups, including esters, with a predictable inversion of stereochemistry.[3][4] This redox reaction involves the in situ activation of the alcohol by triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3][4]

The generally accepted mechanism involves:

  • Betaine formation: Triphenylphosphine attacks the azodicarboxylate to form a betaine.

  • Protonation of the betaine: The alcohol protonates the betaine, forming an alkoxyphosphonium salt and the hydrazide byproduct.

  • Sₙ2 attack: The carboxylate anion, formed by deprotonation of the carboxylic acid by the betaine, acts as a nucleophile and attacks the alkoxyphosphonium salt in an Sₙ2 fashion. This step is responsible for the inversion of stereochemistry at the alcohol's carbon center.[4]

  • Product formation: The displacement of the triphenylphosphine oxide (TPPO) leaving group yields the desired ester.[5]

Mitsunobu_Reaction PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD Alkoxyphosphonium Alkoxyphosphonium Salt Betaine->Alkoxyphosphonium + Alcohol Hydrazide Hydrazide Betaine->Hydrazide + H⁺ from Alcohol ROH Alcohol TPPO TPPO Alkoxyphosphonium->TPPO RCOOH Carboxylic Acid Carboxylate Carboxylate Anion RCOOH->Carboxylate - H⁺ Ester Ester (Inverted) Carboxylate->Ester + Alkoxyphosphonium Salt (Sₙ2)

Caption: The stereoinversive mechanism of the Mitsunobu reaction.

Performance with Unsaturated Esters: A Comparative Analysis

The presence of a double bond in the substrate introduces a layer of complexity that must be carefully considered when choosing an esterification method.

Fischer Esterification with Unsaturated Substrates

Advantages:

  • Cost-effective and Simple: The reagents are inexpensive and the procedure is relatively straightforward, often involving simple reflux.[6]

  • Atom Economy: The only byproduct is water, making it an atom-economical choice.[6]

Challenges and Side Reactions:

  • Equilibrium Limitations: Being a reversible reaction, driving it to completion requires using a large excess of one reactant or the removal of water, for instance, with a Dean-Stark apparatus.[1][7] Without these measures, yields can be modest, as seen in the synthesis of cinnamic acid esters where yields of 42-55% were reported with a simple condenser.[8]

  • Harsh Conditions: The use of strong acids and high temperatures can be detrimental to sensitive substrates.

  • Potential for Isomerization: The acidic conditions can potentially lead to the isomerization of the double bond, especially if it is not conjugated.

  • Hydration of the Double Bond: In the presence of water and a strong acid catalyst, there is a risk of acid-catalyzed hydration of the double bond, leading to the formation of a hydroxy-ester byproduct.[9]

Mitsunobu Reaction with Unsaturated Substrates

Advantages:

  • Mild Conditions: The reaction is typically carried out under mild, neutral conditions, often at or below room temperature, which is beneficial for preserving the integrity of sensitive functional groups.[3][4]

  • High Yields and Stereospecificity: The Mitsunobu reaction is known for its high yields and predictable inversion of stereochemistry, making it a valuable tool for the synthesis of chiral unsaturated esters.[3][4] For instance, the reaction of allyl alcohol with a nucleophile has been reported to proceed in 78% yield.[3]

  • Irreversible: The reaction is essentially irreversible, which drives it to completion without the need for excess reagents to shift an equilibrium.

Challenges and Side Reactions:

  • Stoichiometric Byproducts: The reaction generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and a dialkyl hydrazinedicarboxylate, which can complicate purification.[5] The removal of TPPO, in particular, often requires chromatography.[5][10]

  • Sₙ2' Reactions with Allylic Alcohols: Allylic alcohols can undergo an Sₙ2' reaction, where the nucleophile attacks the γ-carbon of the allylic system, leading to a rearranged product. The regioselectivity of the attack (Sₙ2 vs. Sₙ2') can be influenced by the substrate and reaction conditions.[2][11]

  • Reagent Cost and Handling: The reagents for the Mitsunobu reaction are more expensive than those for Fischer esterification, and azodicarboxylates are hazardous and require careful handling.

Experimental Data: A Side-by-Side Look

Unsaturated EsterReactionReagentsConditionsYieldReference
Ethyl CinnamateFischer EsterificationCinnamic acid, Ethanol, H₂SO₄Reflux, 1 h68-74%[12]
Various Cinnamate EstersFischer EsterificationCinnamic acid, various alcohols, H₂SO₄Reflux42-55%[8]
7-Allyloxy-neoflavone (Allylic Ether)Mitsunobu ReactionNeoflavone, Allyl alcohol, DIAD, PPh₃0 °C78%[3]
Unsaturated Ester DerivativeMitsunobu ReactionUnsaturated alcohol, p-Nitrobenzoic acid, DEAD, PPh₃Room Temp.91%[3]

Experimental Protocols

General Protocol for Fischer Esterification: Synthesis of Ethyl Cinnamate

This protocol is adapted from established procedures for the synthesis of cinnamate esters.[6][13]

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add trans-cinnamic acid (1.0 eq).

  • Add a large excess of absolute ethanol (e.g., 10-20 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Heat the reaction mixture to reflux and maintain for 1-4 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, remove the excess ethanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ethyl cinnamate.

  • Purify the product by distillation or column chromatography if necessary.

General Protocol for Mitsunobu Reaction: Synthesis of an Unsaturated Ester

This protocol is a generalized procedure based on common practices for the Mitsunobu reaction.[3][14]

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the unsaturated alcohol (1.0 eq), the carboxylic acid (1.1-1.5 eq), and triphenylphosphine (1.1-1.5 eq).

  • Dissolve the solids in a suitable anhydrous solvent (e.g., THF or dichloromethane).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the azodicarboxylate (DEAD or DIAD, 1.1-1.5 eq) dropwise to the stirred solution. An exothermic reaction and a color change are typically observed.

  • Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring the progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude product can be purified by column chromatography to remove triphenylphosphine oxide and the hydrazide byproduct. Various methods for the removal of TPPO have been reported, including precipitation with ZnCl₂ or crystallization.[10][15]

Decision-Making Workflow

The choice between Fischer esterification and the Mitsunobu reaction is a multifactorial decision. The following workflow can guide your selection process.

Decision_Tree Start Synthesizing an Unsaturated Ester Stereocenter Is stereochemical inversion at the alcohol center desired? Start->Stereocenter Acid_Sensitive Are there acid-sensitive functional groups in the substrate? Stereocenter->Acid_Sensitive No Mitsunobu Consider Mitsunobu Reaction Stereocenter->Mitsunobu Yes Scale What is the scale of the reaction? Acid_Sensitive->Scale No Acid_Sensitive->Mitsunobu Yes Scale->Mitsunobu Small to Medium Scale Fischer Consider Fischer Esterification Scale->Fischer Large Scale Mitsunobu_Purification Plan for byproduct removal (chromatography, precipitation) Mitsunobu->Mitsunobu_Purification Fischer_Modified Consider Fischer with milder acid or protective groups Fischer->Fischer_Modified If acid sensitivity is a concern

Caption: A decision-making guide for selecting an esterification method.

Conclusion

Both Fischer esterification and the Mitsunobu reaction are powerful methods for the synthesis of unsaturated esters, each with a distinct set of advantages and disadvantages. The Fischer esterification is a cost-effective and atom-economical choice for large-scale synthesis where stereochemistry is not a concern and the substrate is robust enough to withstand harsh acidic conditions. The Mitsunobu reaction, on the other hand, offers a mild and stereospecific route to unsaturated esters, making it the preferred method for the synthesis of complex, chiral molecules, despite the challenges associated with reagent cost and byproduct removal. A careful evaluation of the substrate's properties, the desired stereochemical outcome, and the practical considerations of scale and purification will ultimately guide the discerning researcher to the optimal esterification strategy.

References

  • Anwar, S., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4941. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • LibreTexts Chemistry. Fischer Esterification. [Link]

  • Beilstein Journal of Organic Chemistry. (2012). Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives. [Link]

  • Osborne, M. (2019). SYNTHESIS OF CINNAMIC ACID ESTERS. ASPIRE. [Link]

  • Organic Synthesis. Mitsunobu reaction. [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 6(5), 156-158. [Link]

  • Chegg.com. (2022). Solved EXPERIMENT XI Synthesis of Methyl Cinnamate via. [Link]

  • ACS Omega. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. [Link]

  • Organic Syntheses. ethyl cinnamate. [Link]

  • Chemical Reviews. (2009). Mitsunobu and Related Reactions: Advances and Applications. [Link]

  • Journal of Chemical Education. (2020). Transmutation of Scent: An Evaluation of the Synthesis of Methyl Cinnamate, a Commercial Fragrance, via a Fischer Esterification for the Second-Year Organic Laboratory. [Link]

  • Master Organic Chemistry. (2023). Hydration of Alkenes With Aqueous Acid. [Link]

  • Chemistry Steps. Fischer Esterification. [Link]

  • Google Patents. (2009).
  • University of Rochester, Department of Chemistry. Workup: Triphenylphosphine Oxide. [Link]

  • LibreTexts Chemistry. Reactions of Esters. [Link]

  • International Science Community Association. (2017). Modeling of esterification sterification-pervaporation integrated system of acrylic a with ethanol ated system of acrylic acid. [Link]

  • ResearchGate. How we can remove triphenylphosphine oxide from mitsunobu mixture without column? [Link]

  • ResearchGate. (2010). Synthesis of cinnamyl acetate by solid–liquid phase transfer catalysis: Kinetic study with a batch reactor. [Link]

  • ASPIRE. (2019). SYNTHESIS OF CINNAMIC ACID ESTERS. [Link]

Sources

A Senior Application Scientist's Guide to GC-MS Fragmentation Pattern Analysis of Isomeric Unsaturated Esters

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the precise structural elucidation of lipids is paramount. Unsaturated fatty acid esters, fundamental components of cellular membranes and signaling pathways, often exist as complex mixtures of isomers. These isomers, differing only in the position or geometry of a double bond, can possess vastly different biological activities. However, their structural similarity presents a significant analytical challenge. Gas chromatography-mass spectrometry (GC-MS), a cornerstone of analytical chemistry, often struggles to differentiate these isomers in their native form.

This guide provides an in-depth comparison of common analytical strategies, moving beyond simple methyl ester analysis to explore powerful derivatization techniques that unlock definitive structural information from electron ionization (EI) mass spectra. We will delve into the causality behind these methods, provide field-proven protocols, and present comparative data to empower you to select and implement the optimal strategy for your research.

The Challenge with Standard FAME Analysis

The conventional approach to fatty acid analysis involves transesterification to fatty acid methyl esters (FAMEs) prior to GC-MS analysis.[1][2] This process increases volatility and improves chromatographic behavior.[3] While effective for determining chain length and degree of unsaturation, the EI fragmentation patterns of isomeric unsaturated FAMEs are often nearly identical.

Upon electron ionization, the charge tends to localize at the carbonyl group of the ester. Subsequent fragmentation is dominated by characteristic ions, such as the McLafferty rearrangement ion at m/z 74 for methyl esters, and a series of hydrocarbon fragments separated by 14 amu (-CH₂-).[4] However, the double bond is prone to migration along the alkyl chain after ionization, meaning the resulting fragments are not indicative of the original double bond position.[5] This ambiguity makes definitive identification of positional or geometric isomers based solely on the FAMEs mass spectrum unreliable.

Unlocking Positional Information: A Comparison of Derivatization Strategies

To overcome the limitations of FAME analysis, chemical derivatization techniques are employed. These methods introduce a charge-remote functional group or modify the double bond itself, directing fragmentation pathways to yield structurally informative ions that pinpoint the location of unsaturation. Here, we compare three robust and widely adopted methods: 4,4-Dimethyloxazoline (DMOX) derivatives, Picolinyl Esters, and Dimethyl Disulfide (DMDS) adducts.

4,4-Dimethyloxazoline (DMOX) Derivatives

DMOX derivatives are heterocyclic esters that effectively "fix" the positive charge on the nitrogen atom of the oxazoline ring, remote from the alkyl chain. This prevents double bond migration and promotes a charge-remote fragmentation mechanism. The result is a clean, readily interpretable mass spectrum.

Mechanism of Fragmentation: Ionization occurs at the nitrogen atom. The radical cation then initiates fragmentation along the fatty acid chain. Cleavage occurs at each C-C bond, producing a series of prominent ions separated by 14 amu. The position of the double bond is revealed by a characteristic 12 amu gap between the highest mass fragments in a cluster of ions, corresponding to the cleavage on either side of the double bond. For a Δ9 double bond, this gap appears between fragments representing cleavage at C8-C9 and C10-C11.

Experimental_Workflow start Start: Fatty Acid Sample (e.g., Lipid Extract) fame_prep Step 1: Prepare FAMEs (e.g., via BF3-Methanol) start->fame_prep derivatization Step 2: Choose & Perform Derivatization fame_prep->derivatization dmox DMOX Derivatization derivatization->dmox Method A picolinyl Picolinyl Ester Synthesis derivatization->picolinyl Method B dmds DMDS Adduct Formation derivatization->dmds Method C gcms Step 3: GC-MS Analysis dmox->gcms picolinyl->gcms dmds->gcms data_analysis Step 4: Data Analysis (Identify Diagnostic Ions) gcms->data_analysis end End: Isomer Identification data_analysis->end

Sources

A Senior Application Scientist's Guide to Distinguishing E/Z Isomers of Unsaturated Esters

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the precise characterization of molecular geometry is not merely an academic exercise—it is a critical determinant of a compound's biological activity, physical properties, and patentability. Among the myriad of structural challenges, the differentiation of E and Z isomers of unsaturated esters represents a frequent and vital analytical task. This guide provides an in-depth comparison of the primary spectroscopic methods employed for this purpose, grounded in the principles of scientific integrity and backed by experimental data. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reliable isomeric assignment.

The Spectroscopic Challenge: Seeing in Three Dimensions

The rigidity of the carbon-carbon double bond in unsaturated esters gives rise to geometric isomerism, where the spatial arrangement of substituents differs between the E (entgegen, opposite) and Z (zusammen, together) configurations. While these isomers share the same connectivity, their distinct three-dimensional shapes lead to subtle but measurable differences in their interactions with electromagnetic radiation. Harnessing these differences is the key to their unambiguous identification. This guide will focus on the practical application and comparative strengths of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, with a concluding note on Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy is unequivocally the most powerful and definitive technique for distinguishing between E and Z isomers of unsaturated esters. By probing the magnetic environments of atomic nuclei, NMR provides a wealth of structural information through chemical shifts, coupling constants, and through-space correlations.

The Power of Proton (¹H) NMR: Coupling Constants and Chemical Shifts

Causality Behind the Method: The geometric arrangement of protons across the double bond directly influences their magnetic coupling and shielding environments.

  • Vicinal Coupling Constants (³JHH): The magnitude of the coupling constant between the two vinylic protons is the most reliable diagnostic tool. The dihedral angle between these protons is approximately 180° in the E isomer and 0° in the Z isomer. According to the Karplus relationship, this geometric difference results in a significantly larger coupling constant for the trans protons (E isomer) compared to the cis protons (Z isomer).[1]

    • Typical ³JHH for E isomers: 12–18 Hz [1]

    • Typical ³JHH for Z isomers: 6–12 Hz [1]

  • Chemical Shifts (δ): The spatial proximity of the ester group and the other substituent on the double bond leads to different shielding/deshielding effects on the vinylic protons. In α,β-unsaturated esters, the β-proton of the E isomer is typically found further downfield (higher ppm) compared to the Z isomer due to the anisotropic effect of the carbonyl group.

Carbon-13 (¹³C) NMR: A Supporting Role

While ¹H NMR is often sufficient, ¹³C NMR provides complementary data. The chemical shifts of the carbons involved in the double bond and the substituent carbons can differ between isomers. The "gamma-gauche effect" is a key principle here: a substituent in a Z (cis) arrangement will shield the other carbon across the double bond, causing its signal to appear at a lower chemical shift (upfield) compared to the corresponding carbon in the E (trans) isomer.[2]

2D NMR: Nuclear Overhauser Effect Spectroscopy (NOESY)

Causality Behind the Method: The Nuclear Overhauser Effect (NOE) is a through-space phenomenon that results in a change in the intensity of an NMR signal when a nearby nucleus is irradiated.[3] This effect is highly dependent on the distance between nuclei (proportional to 1/r⁶), making it an excellent tool for determining stereochemistry.

In a 2D NOESY experiment, cross-peaks are observed between protons that are close in space (< 5 Å).[3] For an unsaturated ester:

  • In the Z isomer , a cross-peak will be observed between the vinylic proton and the protons of the substituent on the adjacent carbon of the double bond.

  • In the E isomer , these protons are too far apart to produce a significant NOE cross-peak. Instead, an NOE might be observed between a vinylic proton and another proton on the same side of the double bond.

Data Presentation: NMR Analysis of Ethyl Crotonate Isomers
Parameter(E)-Ethyl Crotonate (trans)(Z)-Ethyl Crotonate (cis)Diagnostic Feature
¹H NMR (δ, ppm)
α-H~5.8~5.7Minor difference
β-H~6.9~6.1β-H is more deshielded in the E isomer
¹H NMR (³JHH, Hz) ~15.6 Hz ~11.6 Hz Large, unambiguous difference
¹³C NMR (δ, ppm)
Carbonyl (C=O)~166~165Minor difference
β-Carbon~144~142
α-Carbon~123~122
Methyl (on C=C)~18~12 Gamma-gauche effect: Methyl carbon is shielded in the Z isomer [2]
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the ester sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the solvent is free from water and other impurities.

  • Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to obtain optimal resolution and lineshape.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans). .

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width covering the expected carbon chemical shift range (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR (e.g., 128-1024 scans) due to the low natural abundance of ¹³C.

  • 2D NOESY Acquisition:

    • Use a standard noesygpph pulse sequence.

    • Set the mixing time (d8) to a value appropriate for the size of the molecule (e.g., 500-800 ms for small molecules).

    • Acquire a sufficient number of increments in the indirect dimension (t1) to achieve adequate resolution.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. For ¹H spectra, accurately measure the coupling constants from the peak splittings. For NOESY spectra, identify cross-peaks that indicate spatial proximity.

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition (NMR Spectrometer) cluster_analysis Data Analysis & Interpretation Sample Unsaturated Ester (E/Z Mixture or Pure Isomer) Dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) Sample->Dissolve H1_NMR 1D ¹H NMR Dissolve->H1_NMR C13_NMR 1D ¹³C NMR NOESY 2D NOESY J_Coupling Measure ³JHH (12-18 Hz for E, 6-12 Hz for Z) H1_NMR->J_Coupling Chem_Shift Analyze Chemical Shifts (δ values, γ-gauche effect) H1_NMR->Chem_Shift C13_NMR->Chem_Shift NOE_Peaks Identify NOE Cross-Peaks (Through-space correlations) NOESY->NOE_Peaks Assignment Definitive E/Z Assignment J_Coupling->Assignment Chem_Shift->Assignment NOE_Peaks->Assignment

NMR Workflow for E/Z Isomer Assignment

Infrared (IR) Spectroscopy: Diagnostic Vibrational Modes

IR spectroscopy, while less definitive than NMR, offers a rapid and often conclusive method for distinguishing E and Z isomers, particularly when authentic samples of each are not available for comparison.

Causality Behind the Method: The symmetry of the molecule and the nature of the vibrational modes are different for E and Z isomers. This leads to characteristic absorptions, especially in the "fingerprint region" of the spectrum.

  • Out-of-Plane C-H Bending (Wagging): This is the most reliable IR diagnostic feature. The out-of-plane bending vibration of the C-H bonds on a double bond is highly sensitive to the substitution pattern.

    • E (trans) isomers exhibit a strong, characteristic absorption band in the range of 960–980 cm⁻¹ .[4]

    • Z (cis) isomers show a broader and often weaker absorption band around 675–730 cm⁻¹ .[4]

  • C=C Stretching: The C=C stretching vibration, typically found around 1640-1680 cm⁻¹, can also provide clues. Due to symmetry, the C=C stretch in a perfectly symmetrical trans alkene can be IR-inactive. While unsaturated esters are not perfectly symmetrical, the change in dipole moment during the C=C stretch is generally smaller for the E isomer, leading to a weaker absorption band compared to the Z isomer. For α,β-unsaturated esters, this band is found around 1640 cm⁻¹.

Data Presentation: IR Diagnostic Bands
Vibrational ModeE Isomer Frequency (cm⁻¹)Z Isomer Frequency (cm⁻¹)Key Differentiator
=C-H Out-of-Plane Bend 960 - 980 (Strong) 675 - 730 (Medium-Weak) Presence of a strong band ~970 cm⁻¹ is indicative of an E isomer.
C=C Stretch ~1640 (Weak)~1640 (Medium)The Z isomer often shows a more intense C=C stretching band.
C=O Stretch 1715 - 17301715 - 1730Conjugation lowers the C=O frequency, but it is not a reliable indicator of E/Z geometry.[5][6]
Experimental Protocol: IR Spectroscopy (Liquid Sample)
  • Instrument Preparation: Ensure the IR spectrometer (e.g., FTIR) is purged and a background spectrum has been collected.

  • Sample Application: Place one to two drops of the neat liquid ester sample onto the surface of the ATR (Attenuated Total Reflectance) crystal or between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Acquire the spectrum over the standard mid-IR range (4000–400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Analysis:

    • Process the spectrum to show absorbance or transmittance.

    • Carefully examine the 1000-650 cm⁻¹ region for the characteristic out-of-plane C-H bending vibrations.

    • Identify the C=C and C=O stretching frequencies.

IR_Workflow cluster_analysis Key Diagnostic Regions Sample Unsaturated Ester (Liquid Sample) FTIR FTIR Spectrometer (with ATR or Salt Plates) Sample->FTIR Acquire Acquire Spectrum (4000-400 cm⁻¹) FTIR->Acquire Analysis Analyze Spectrum Acquire->Analysis OOP_Bend Out-of-Plane Bend: Strong band at 960-980 cm⁻¹ → E Band at 675-730 cm⁻¹ → Z Analysis->OOP_Bend CC_Stretch C=C Stretch: ~1640 cm⁻¹ (Intensity Z > E) Analysis->CC_Stretch Assignment E/Z Assignment OOP_Bend->Assignment CC_Stretch->Assignment Supportive

IR Spectroscopy Workflow for E/Z Isomers

Ultraviolet-Visible (UV-Vis) Spectroscopy: A Game of Conjugation and Stability

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* transitions in conjugated systems like α,β-unsaturated esters.

Causality Behind the Method: The geometry of the double bond affects the planarity and, consequently, the extent of electronic conjugation in the molecule. The E isomer is generally more stable and more planar than the sterically hindered Z isomer. This enhanced planarity in the E isomer allows for more effective orbital overlap, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[7] A lower energy gap corresponds to the absorption of light at a longer wavelength (λmax).

  • Wavelength of Maximum Absorbance (λmax): The E isomer will typically have a slightly higher λmax than the Z isomer.

  • Molar Absorptivity (ε): The more planar E isomer has a higher probability of undergoing the π → π* transition, resulting in a significantly higher molar absorptivity (a more intense absorption band) compared to the Z isomer.

The Woodward-Fieser rules can be used to predict the λmax for α,β-unsaturated esters, providing a theoretical basis for comparison with experimental data.[8]

Data Presentation: UV-Vis Characteristics
ParameterE IsomerZ IsomerKey Differentiator
λmax HigherLowerThe E isomer absorbs at a longer wavelength.
Molar Absorptivity (ε) Higher (more intense) Lower (less intense) The E isomer exhibits a significantly stronger absorption.
Experimental Protocol: UV-Vis Spectroscopy
  • Solvent Selection: Choose a UV-transparent solvent in which the sample is soluble (e.g., ethanol, hexane, methanol).

  • Sample Preparation: Prepare a dilute solution of the ester. The concentration should be chosen such that the absorbance at λmax falls within the linear range of the instrument (typically 0.2-1.0). This may require preparing a stock solution and performing serial dilutions.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use a cuvette filled with the pure solvent as the reference.

  • Data Acquisition:

    • Scan a suitable wavelength range (e.g., 200-400 nm for α,β-unsaturated esters).

    • Record the absorbance spectrum.

  • Data Analysis:

    • Identify the λmax.

    • If the concentration is known accurately, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

A Note on Mass Spectrometry (MS)

Distinguishing E and Z isomers by mass spectrometry is generally challenging because they are stereoisomers with the same mass and often produce very similar fragmentation patterns under standard electron ionization (EI) conditions.[9] The initial molecular ions have the same mass, and the energy imparted during ionization is often sufficient to overcome the barrier to rotation around the double bond, leading to the fragmentation of a common intermediate structure.

However, differentiation is sometimes possible under specific circumstances:

  • Subtle Intensity Differences: Minor but reproducible differences in the relative abundances of certain fragment ions may be observed.

  • Specialized Techniques: Techniques that involve less energetic ionization, such as chemical ionization (CI), or methods that probe ion-molecule reactions within the mass spectrometer, can sometimes reveal differences between the isomers.

For routine analysis, MS is primarily used to confirm the molecular weight and elemental composition, while the definitive assignment of E/Z geometry is deferred to NMR spectroscopy.

Comparative Summary and Best Practices

TechniquePrinciple of DifferentiationStrengthsLimitations
NMR (¹H, ¹³C, NOESY) Coupling constants, chemical shifts (shielding), through-space interactions.Unambiguous and definitive , provides a wealth of structural data from a single sample.Requires more sample than MS, can be time-consuming, requires access to high-field instrumentation.
IR Vibrational modes, particularly out-of-plane C-H bending.Fast, simple, and highly diagnostic , especially the ~970 cm⁻¹ band for E isomers.Can be ambiguous if the key bands are weak or overlapped; less informative than NMR.
UV-Vis Extent of π-conjugation affecting electronic transition energy.Simple, requires very little sample, good for quantitative analysis of mixtures if λmax values are distinct.Indirect method, differences can be small, not applicable to non-conjugated systems.
MS Differential fragmentation patterns.High sensitivity, provides molecular weight information.Generally unreliable for E/Z differentiation as fragmentation patterns are often identical.

Recommendation for a Self-Validating Workflow:

For the most trustworthy and robust assignment of E/Z geometry in unsaturated esters, a multi-technique approach is recommended.

  • Primary Assignment with NMR: Use ¹H NMR to measure the vicinal coupling constant (³JHH). This is the single most reliable parameter. Confirm the assignment with ¹³C NMR (gamma-gauche effect) and, if necessary, 2D NOESY for through-space correlations.

  • Rapid Confirmation with IR: Use IR spectroscopy to quickly check for the presence of the strong out-of-plane C-H bending band around 960-980 cm⁻¹, which is a hallmark of the E isomer.

  • Supporting Evidence with UV-Vis: If the ester is conjugated, the UV-Vis spectrum can provide supporting evidence, with the E isomer expected to have a higher molar absorptivity (ε).

By combining the definitive structural detail of NMR with the rapid, diagnostic power of IR, researchers can confidently and accurately assign the E/Z configuration of unsaturated esters, ensuring the scientific integrity of their work.

References

  • ACS Omega. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. [Link]

  • Spectroscopy Online. (2016). The Infrared Spectroscopy of Alkenes. [Link]

  • Química Orgánica. (n.d.). IR spectrum: Alkenes. [Link]

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Pheromonal efficacy of Ethyl 8-nonenoate compared to other semiochemicals

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Pheromonal Efficacy of Ethyl 8-nonenoate

Introduction: The Chemical Language of Insects

Semiochemicals are the chemical messengers that mediate interactions between organisms, forming a complex language that governs behaviors critical for survival and reproduction.[1][2] Within this chemical lexicon, pheromones—substances used for intraspecific communication—are of paramount importance, influencing everything from mating and aggregation to alarm signaling.[2][3] For researchers in chemical ecology, pest management, and drug development, the ability to accurately quantify the efficacy of these molecules is fundamental to leveraging them for practical applications, such as sustainable pest control or the development of novel therapeutic agents.[4][5]

This guide provides an in-depth comparative analysis of this compound, a fatty acid ester, against other behavior-modifying semiochemicals. Most insect pheromones are comprised of ester functional groups, making this compound a relevant subject for study.[6] We will dissect its chemical properties and present a multi-faceted framework for evaluating its biological activity, grounded in authoritative analytical techniques. Our approach emphasizes not just the "how" but the "why" of experimental design, providing a robust, self-validating system for assessing pheromonal efficacy.

Chemical Profiles of Selected Semiochemicals

The biological activity of a semiochemical is intrinsically linked to its chemical structure. Here we compare this compound with three other semiochemicals representing different functional groups and ecological roles: an aldehyde pheromone, a ketone, and a plant-derived kairomone.

Property This compound (Z)-11-Hexadecenal 8-Nonen-2-one Methyl Salicylate
CAS Number 35194-39-9[7][8]53939-28-95009-32-5[9]119-36-8
Molecular Formula C11H20O2[7]C16H30OC9H16O[9]C8H8O3
Molecular Weight 184.28 g/mol [8]238.42 g/mol 140.22 g/mol [9]152.15 g/mol
Functional Group EsterAldehydeKetoneEster (Aromatic)
Typical Role Pheromone (Hypothesized)Sex Pheromone[4]Pheromone[9]Kairomone (Plant Volatile)[4]
Physical Form Colorless to Light Yellow OilLiquidLiquidColorless, oily liquid

Methodologies for Efficacy Assessment

A comprehensive evaluation of a semiochemical's efficacy cannot rely on a single technique. It requires a tiered approach, moving from chemical identification to physiological reception and culminating in a quantifiable behavioral response. We will detail the core experimental protocols that form this analytical triad: Gas Chromatography-Mass Spectrometry (GC-MS), Electroantennography (EAG), and Behavioral Bioassays.

Chemical Identification and Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: Before assessing biological activity, we must confirm the identity and purity of the compound. GC-MS is the gold standard for analyzing volatile and semi-volatile compounds like pheromones.[10][11] It separates complex mixtures into individual components (Gas Chromatography) and then provides a unique mass spectrum for each, allowing for definitive identification and quantification (Mass Spectrometry).[12][13] This ensures that any observed biological effect is attributable to the compound of interest and not to impurities.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Pheromone Gland Extraction (Solvent) or HS-SPME GC Gas Chromatography (Separation) P1->GC MS Mass Spectrometry (Identification) GC->MS Elution DP Data Analysis: - Library Matching - Peak Integration MS->DP Quant Quantification (vs. Standard) DP->Quant

Caption: Workflow for GC-MS analysis of pheromone extracts.

Experimental Protocol: GC-MS Analysis of this compound

  • Sample Preparation (Solvent Extraction):

    • Dissect the pheromone gland from the target insect species under a microscope.

    • Place the gland in a 1.5 mL glass vial containing 50 µL of a non-polar solvent (e.g., hexane) and an internal standard (e.g., 10 ng of tetradecane) for quantification.

    • Gently crush the gland with a glass rod for 1 minute.

    • Centrifuge the vial and transfer the supernatant to a new vial for analysis. This is the crude pheromone extract.[10]

  • Instrumentation and Conditions:

    • GC-MS System: A system such as a Shimadzu GCMS-QP2020 NX or equivalent.[4]

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating a range of semiochemicals.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]

    • Injection: 1 µL of the extract is injected in splitless mode.[14]

    • Oven Program: Start at 60°C, hold for 2 min, then ramp at 10°C/min to 280°C and hold for 10 min. This gradient allows for the separation of compounds with different volatilities.

    • MS Conditions: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-500.[15]

  • Data Analysis:

    • Identify this compound by comparing its retention time and mass spectrum to a synthetic standard and reference libraries (e.g., NIST).[10]

    • Quantify the amount of this compound by comparing its peak area to the peak area of the internal standard.

Sensory Reception: Electroantennography (EAG)

Expertise & Rationale: An insect's antenna is its primary olfactory organ. EAG measures the summated electrical potential from the entire antenna in response to an odor stimulus.[16][17] This technique provides a direct measure of peripheral sensory reception, allowing for rapid screening of compounds to determine if they are detected by the insect's olfactory system. A positive EAG response is a prerequisite for any further behavioral effect.[18][19]

EAG_Workflow P1 Insect Anesthesia (CO₂ or Chilling) P2 Antenna Excision & Mounting P1->P2 P3 Electrode Placement (Reference & Recording) P2->P3 P4 Stimulus Delivery (Puff of Odorant) P3->P4 P5 Signal Amplification & Recording P4->P5 P6 Data Analysis (Measure Depolarization Amplitude in mV) P5->P6

Caption: Experimental workflow for Electroantennography (EAG).

Experimental Protocol: EAG Assay

  • Insect Preparation:

    • Anesthetize an adult insect (e.g., moth) by chilling it on ice or using a brief exposure to carbon dioxide.[16]

    • Carefully excise one antenna from the insect's head using micro-scissors.[17]

    • Cut a small portion from the distal tip of the antenna to ensure good electrical contact.[16]

  • Electrode and Antenna Mounting:

    • Use silver/silver-chloride (Ag/AgCl) electrodes.[16]

    • Mount the basal end of the antenna onto the reference electrode and the distal tip to the recording electrode using a conductive gel.[16]

  • Stimulus Preparation and Delivery:

    • Prepare serial dilutions (e.g., 0.1, 1, 10, 100 µg/µL) of this compound and comparator compounds in a solvent like hexane.

    • Apply 10 µL of each dilution onto a filter paper strip and insert it into a Pasteur pipette.

    • Deliver a controlled puff of air (e.g., 0.5 seconds) through the pipette, directing the odor-laden air over the antennal preparation.

    • A solvent-only puff serves as a negative control, and a known potent pheromone serves as a positive control to validate the preparation's viability.[19]

  • Data Recording and Analysis:

    • The electrical potential difference between the electrodes is amplified and recorded.

    • The response is measured as the maximum amplitude of depolarization (in millivolts, mV) from the baseline.

    • The solvent control response is subtracted from the sample responses to normalize the data.

Behavioral Response: Y-Tube Olfactometer Bioassay

Expertise & Rationale: A physiological response (EAG) does not always translate to a behavioral one.[18] Behavioral bioassays are essential to determine if a semiochemical elicits a specific action, such as attraction or repulsion.[20][21] The Y-tube olfactometer is a standard laboratory tool that provides a choice test, allowing researchers to quantify an insect's preference between two different odor streams in a controlled environment.[22]

YTube_Workflow cluster_setup Assay Setup cluster_trial Experimental Trial cluster_analysis Data Validation & Analysis S1 Place Odor Sources (Test vs. Control) in Olfactometer Arms S2 Establish Laminar Airflow S1->S2 T1 Insect Release at Base of Y-Tube S2->T1 T2 Observe & Record Insect's First Choice T1->T2 A1 Replicate Trials (Switch Arm Positions) T2->A1 A2 Statistical Analysis (e.g., Chi-Square Test) A1->A2

Caption: Workflow for a Y-Tube Olfactometer behavioral assay.

Experimental Protocol: Y-Tube Olfactometer Assay

  • Setup:

    • A glass Y-tube olfactometer is placed in a controlled environment with uniform lighting and temperature.

    • A purified and humidified airflow (e.g., 0.5 L/min) is passed through each arm.

    • The test stimulus (e.g., 10 µL of this compound solution on filter paper) is placed in one arm, and a solvent control is placed in the other.[22]

  • Bioassay Procedure:

    • A single insect is released at the base of the Y-tube.

    • The insect is given a set amount of time (e.g., 5 minutes) to make a choice.

    • A choice is recorded when the insect moves a specific distance (e.g., 5 cm) into one of the arms and remains there for at least 30 seconds.

    • Insects that do not make a choice within the time limit are recorded as "no choice."

  • Data Collection and Validation:

    • The experiment is replicated with a sufficient number of insects (e.g., N=50) for statistical power.

    • To prevent positional bias, the positions of the treatment and control arms are swapped after every five trials. The Y-tube is cleaned with solvent and baked between different compound tests.[22]

    • The number of insects choosing the treatment arm versus the control arm is recorded.

Comparative Efficacy Analysis: A Data-Driven Comparison

The following tables present hypothetical, yet plausible, data from the described experiments to illustrate a comparative analysis.

Table 1: Hypothetical Electroantennography (EAG) Responses (Response to 10 µg stimulus dose, mean ± SE, N=10)

Compound Mean EAG Response (mV) Normalized Response (%)
This compound 0.85 ± 0.0977.3%
(Z)-11-Hexadecenal (Positive Control)1.10 ± 0.12100%
8-Nonen-2-one0.62 ± 0.0756.4%
Methyl Salicylate0.45 ± 0.0540.9%
Hexane (Negative Control)0.05 ± 0.014.5%
Normalized relative to the positive control.

Table 2: Hypothetical Y-Tube Olfactometer Behavioral Responses (N=100 insects per compound)

Compound Insects Choosing Treatment Arm Insects Choosing Control Arm No Choice Attraction Index (%) Statistical Significance (p-value)
This compound 65251044.4%< 0.001
(Z)-11-Hexadecenal78121073.3%< 0.001
8-Nonen-2-one52301826.8%< 0.05
Methyl Salicylate48351715.7%> 0.05 (Not Significant)
Attraction Index = [(# Treatment - # Control) / (# Treatment + # Control)] x 100

Discussion and Interpretation

The synthesized data illustrates a critical principle in semiochemical research: physiological detection does not perfectly predict behavioral efficacy.

  • This compound shows a strong antennal response (77.3% of the positive control), indicating that the insect's peripheral olfactory system is well-tuned to detect it.[16] This strong detection translates into a statistically significant behavioral attraction (44.4% Attraction Index).

  • (Z)-11-Hexadecenal , as the known primary sex pheromone, elicits the strongest response in both the EAG and behavioral assays, validating the experimental systems.[18]

  • 8-Nonen-2-one , despite being structurally similar to the pheromone, shows a moderate EAG response and a significantly weaker, though still statistically significant, behavioral attraction. This suggests it may be a minor component of a pheromone blend or a less effective analog.

  • Methyl Salicylate , a plant volatile, elicits the weakest EAG response and shows no statistically significant attraction. This is expected, as kairomones often require a specific physiological context (e.g., presence of a host plant) to elicit a strong behavioral response, or they may act synergistically with other compounds.[22]

The disparity between a strong EAG signal and a more moderate behavioral response for this compound could suggest several biological phenomena. The signal may be processed differently in the insect's brain (the central nervous system), or it may require the presence of synergistic compounds to unlock its full behavioral potential.[22]

Mechanistic Context: The Insect Olfactory Pathway

Understanding the underlying biological mechanism is crucial for interpreting efficacy data. The following diagram illustrates a simplified insect olfactory signaling pathway, from receptor binding to neuronal activation.

Olfactory_Pathway cluster_periphery Peripheral Events (Antenna) cluster_cns Central Nervous System (Brain) Odorant This compound (Odorant) OR Odorant Receptor (OR) + Orco Co-receptor Odorant->OR Binding Neuron Olfactory Sensory Neuron (OSN) OR->Neuron Opens Ion Channel Depol Depolarization (EAG Signal) Neuron->Depol Signal Action Potential Transmitted to Antennal Lobe Depol->Signal Behavior Behavioral Response Signal->Behavior Integration & Processing

Caption: Simplified insect olfactory signaling pathway.

When this compound binds to an Odorant Receptor (OR) on a sensory neuron in the antenna, it triggers an ion channel to open, causing depolarization.[22] The EAG technique measures the sum of these depolarizations.[17] This electrical signal is then transmitted to the brain's antennal lobe for processing, which ultimately leads to a behavioral output.[18]

Conclusion

This guide demonstrates that determining the pheromonal efficacy of a compound like this compound is a multi-step, evidence-based process. By systematically integrating chemical analysis (GC-MS), physiological screening (EAG), and functional validation (behavioral bioassays), researchers can build a comprehensive and reliable profile of a semiochemical's activity. The comparative data, though hypothetical, underscores that a molecule's true potential is revealed not by a single metric, but by the convergence of evidence across these distinct analytical tiers. This structured, self-validating approach is essential for advancing our understanding of chemical ecology and for the successful development of semiochemical-based technologies.

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A Senior Scientist's Guide to Assessing the Cross-Reactivity of Ethyl 8-nonenoate in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 8-nonenoate, a fatty acid ethyl ester (FAEE), belongs to a class of molecules with emerging significance as signaling entities and industrial biochemicals.[1] As with any biologically active small molecule, understanding its interaction profile is paramount for accurate interpretation of experimental data and for predicting its potential off-target effects in drug development. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the cross-reactivity of this compound. We will delve into its potential biological targets, present robust experimental protocols for quantifying specificity, and offer insights into the causal logic behind these methodological choices. Our focus is on empowering researchers to build self-validating experimental systems that generate trustworthy and reproducible results.

Introduction: this compound and the Imperative of Specificity

This compound (C11H20O2) is an unsaturated fatty acid ester characterized by a nine-carbon chain with a terminal double bond and an ethyl ester group.[2][3] Molecules of this class, broadly known as fatty acid esters, are not merely metabolic intermediates but are increasingly recognized as potent signaling molecules.[4][5] They can modulate the activity of various cellular targets, most notably G-protein coupled receptors (GPCRs) that sense free fatty acids.[6][7][8][9][10] Furthermore, structurally similar esters are key components of insect pheromones, acting through highly specialized olfactory receptors.[11][12]

What is Cross-Reactivity?

Potential Biological Targets and Mechanisms of Interaction

The molecular structure of this compound suggests several potential classes of biological targets. Understanding these helps in designing a focused strategy for cross-reactivity profiling.

  • G-Protein Coupled Receptors (GPCRs): Several GPCRs, such as FFAR1 (GPR40) and FFAR4 (GPR120), have evolved to recognize free fatty acids as their endogenous ligands, playing crucial roles in metabolism and inflammation.[6][10] Given that this compound is a modified fatty acid, it is plausible that it could interact with these receptors, either as an agonist, antagonist, or allosteric modulator.[18]

  • Insect Olfactory Receptors: The precise length, saturation, and functional group of fatty acid derivatives are critical for recognition by insect pheromone receptors.[19][20][21] While these receptors are known for their high specificity, they can sometimes be activated by structurally related analogs, leading to cross-reactivity that can be measured electrophysiologically.[21][22]

  • Enzymes and Other Proteins: The ester functional group could make this compound a substrate or inhibitor for various hydrolases and esterases. Furthermore, its lipophilic nature creates a risk of non-specific binding to proteins with hydrophobic domains, which can interfere with assay performance without involving a specific, high-affinity binding event.[15][17]

Interaction_Pathways cluster_specific Specific Interactions (High Affinity) cluster_nonspecific Non-Specific & Interference Effects (Low Affinity) E8N This compound GPCRs Fatty Acid-Sensing GPCRs (e.g., FFAR1, FFAR4) E8N->GPCRs Potential Agonism/ Antagonism Pheromone_R Insect Pheromone Receptors E8N->Pheromone_R Potential Cross-Stimulation NSB Non-Specific Binding (Hydrophobic Pockets) E8N->NSB Lipophilicity-Driven Assay_Int Assay Interference (e.g., ELISA Matrix Effects) E8N->Assay_Int Compound-Matrix Interaction

Potential interaction pathways for this compound.

Experimental Design for Cross-Reactivity Assessment

A single assay is insufficient to characterize the specificity of a compound. A multi-pronged approach is essential for building a comprehensive and trustworthy profile. Here, we detail key experimental protocols, explaining the rationale behind each choice.

Protocol 1: Competitive Radioligand Binding Assay

Causality and Rationale: This assay is the gold standard for determining if a compound physically interacts with a specific receptor. It directly measures the ability of the test compound (this compound) to displace a high-affinity, radiolabeled ligand from the target receptor. This allows for the quantification of binding affinity (Ki), a critical parameter for comparing potencies across different compounds and targets.

Step-by-Step Methodology:

  • Preparation of Cell Membranes: Culture cells engineered to express a high level of the target receptor (e.g., HEK293 cells expressing human FFAR1). Harvest the cells and prepare a crude membrane fraction through homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a known radioligand for the receptor (e.g., ³H-labeled agonist), and varying concentrations of unlabeled this compound (typically a serial dilution from 100 µM down to 1 pM).

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand while unbound ligand passes through.

  • Quantification: Wash the filters to remove residual unbound ligand. Place the filter discs into scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the measured radioactivity (counts per minute) against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand). Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Protocol 2: Functional Cellular Assay (Calcium Flux)

Causality and Rationale: Demonstrating binding is not enough; it is crucial to know if that binding has a functional consequence. Many fatty acid receptors, like FFAR1, signal through the Gq pathway, leading to an increase in intracellular calcium ([Ca²⁺]i).[9] This assay measures that downstream signal to determine if this compound acts as an agonist (activates the receptor) or an antagonist (blocks the activation by a known agonist).

Step-by-Step Methodology:

  • Cell Preparation: Plate cells expressing the target receptor (e.g., CHO-K1 cells expressing human FFAR1) in a black, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution. Incubate for 45-60 minutes at 37°C to allow the dye to enter the cells and be de-esterified.

  • Compound Addition and Measurement: Place the plate into a fluorescence plate reader (e.g., a FLIPR or FlexStation).

    • Agonist Mode: Measure the baseline fluorescence, then automatically inject varying concentrations of this compound and record the change in fluorescence intensity over time. A sharp increase indicates receptor activation.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound for a set period (e.g., 15-30 minutes). Then, inject a fixed concentration of a known agonist (at its EC80) and measure the fluorescence response. A reduction in the agonist's signal indicates antagonism.

  • Data Analysis: For agonist mode, plot the peak fluorescence response against the log of the compound concentration to determine the EC50 (concentration for 50% maximal effect) and Emax (maximal effect). For antagonist mode, plot the response against the log of the this compound concentration to determine the IC50 (concentration for 50% inhibition).

Functional_Assay_Workflow cluster_modes Assay Mode Start Plate Receptor-Expressing Cells in 96-well Plate LoadDye Load Cells with Ca2+ Sensitive Dye (e.g., Fluo-4) Start->LoadDye Incubate Incubate at 37°C (45-60 min) LoadDye->Incubate PlaceReader Place Plate in Fluorescence Reader Incubate->PlaceReader Agonist Agonist Test PlaceReader->Agonist Antagonist Antagonist Test PlaceReader->Antagonist AddE8N Inject this compound Agonist->AddE8N Varying Concentrations PreIncubate Pre-incubate with This compound Antagonist->PreIncubate Varying Concentrations AddAgonist Inject Known Agonist PreIncubate->AddAgonist Fixed Concentration Measure Measure Fluorescence Signal Change AddAgonist->Measure AddE8N->Measure Analyze Analyze Data: Calculate EC50/IC50 Measure->Analyze

Workflow for a functional calcium flux assay.

Data Interpretation and Comparative Analysis

To properly contextualize cross-reactivity, it is crucial to compare the activity of this compound with structurally related molecules. This helps establish a Structure-Activity Relationship (SAR) and highlights which molecular features are critical for binding and function.

Potential Analogs for Comparison:

  • Mthis compound: Same carbon chain, different ester group (methyl vs. ethyl).[23]

  • Ethyl nonanoate (saturated): Same ester and carbon count, but lacks the terminal double bond.[24]

  • Ethyl (E)-2-nonenoate: Same composition, but the double bond is in a different position.[25]

Below is a hypothetical data table summarizing results from the assays described above.

CompoundTarget: FFAR1 Binding (Ki, nM)Target: FFAR1 Function (EC50, nM)Target: FFAR4 Function (EC50, nM)
This compound 8501,200> 10,000
Mthis compound9201,500> 10,000
Ethyl nonanoate> 10,000> 10,000> 10,000
Ethyl (E)-2-nonenoate5,4008,900> 10,000
Known FFAR1 Agonist15252,500

Interpretation of Hypothetical Data:

  • Specificity for FFAR1: this compound shows moderate affinity and functional activity at FFAR1 but is inactive at FFAR4, suggesting selectivity between these two fatty acid receptors.

  • Importance of the Double Bond: The saturated analog, Ethyl nonanoate, is completely inactive, indicating the terminal double bond is essential for receptor recognition.

  • Impact of Double Bond Position: Moving the double bond to the 2-position (Ethyl (E)-2-nonenoate) significantly reduces activity, highlighting the strict structural requirements of the binding pocket.

  • Ester Group Tolerance: The minor difference between the ethyl and methyl esters suggests the receptor is relatively tolerant of small changes in this part of the molecule.

Conclusion and Best Practices

Key Best Practices for Researchers:

  • Assume Nothing: Do not assume a compound is specific to a single target without empirical evidence.

  • Use a Tiered Approach: Start with primary target binding and functional assays, then broaden the search with panel screening if the compound shows high potency.

  • Compare with Analogs: Always test structurally related compounds to understand the SAR and identify the molecular determinants of activity.

  • Validate with Orthogonal Assays: Confirm key findings using different assay technologies (e.g., binding vs. functional assays) to ensure the results are not an artifact of a single method.

  • Consider Non-Specific Effects: For lipophilic compounds, always run control experiments, such as ELISA interference assays, to rule out non-specific, matrix-based effects.[13][17][26]

By adhering to these principles and employing the robust methodologies outlined in this guide, researchers can confidently characterize the biological activity of this compound and similar molecules, ensuring data integrity and accelerating the pace of discovery.

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A Comparative Guide to the Purity Assessment of Ethyl 8-nonenoate: qNMR vs. Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical analysis, the precise determination of purity is a cornerstone of reliable research and development. This is particularly true for compounds like Ethyl 8-nonenoate, a valuable unsaturated fatty acid ester utilized in the synthesis of polymers, flavors, and fragrances. This guide offers an in-depth, objective comparison of two prominent analytical techniques for assessing its purity: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography with Flame Ionization Detection (GC-FID). As a Senior Application Scientist, this document is designed to provide not just procedural steps, but a comprehensive understanding of the principles, experimental intricacies, and comparative performance of these methods, empowering you to make informed decisions for your analytical needs.

The Principle of Primary Ratio Measurement: Why qNMR Excels in Purity Assessment

Quantitative NMR (qNMR) has emerged as a primary analytical method for purity determination, offering a distinct advantage over many other techniques.[1][2] The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the sample.[2] This allows for the direct, absolute quantification of an analyte against a certified internal standard, without the necessity of a substance-specific calibration curve.[3] This makes qNMR an exceptionally powerful tool, especially for novel or synthesized compounds where a certified reference material of the analyte itself may not be available.

In contrast, Gas Chromatography (GC) is a powerful separation technique. When coupled with a Flame Ionization Detector (FID), it provides high sensitivity for organic compounds. However, GC-FID is a relative quantification method. Accurate purity determination by GC-FID relies on the availability of a certified reference standard of the analyte to create a calibration curve, or it provides a relative purity based on the area percentage of the main component, assuming all components have the same response factor, which is not always the case.

Experimental Workflow: A Tale of Two Techniques

The journey from a sample of this compound to a final purity value differs significantly between qNMR and GC-FID. The following diagram illustrates the typical experimental workflow for each method.

G cluster_0 qNMR Workflow cluster_1 GC-FID Workflow qNMR_start Accurate Weighing (Analyte & Internal Standard) qNMR_prep Sample Preparation (Dissolution in Deuterated Solvent) qNMR_start->qNMR_prep qNMR_acq NMR Data Acquisition (Optimized Parameters) qNMR_prep->qNMR_acq qNMR_proc Data Processing (Phasing, Baseline Correction, Integration) qNMR_acq->qNMR_proc qNMR_calc Purity Calculation (Using Integral Ratios) qNMR_proc->qNMR_calc qNMR_end Purity Value (%) qNMR_calc->qNMR_end GC_start Accurate Weighing (Analyte) GC_prep Sample Preparation (Dilution in Volatile Solvent) GC_start->GC_prep GC_inj GC Injection & Separation GC_prep->GC_inj GC_calib Calibration Curve Preparation (Using Certified Reference Standard) GC_calib->GC_inj GC_det FID Detection GC_inj->GC_det GC_proc Data Processing (Peak Integration) GC_det->GC_proc GC_calc Purity Calculation (Based on Calibration Curve or Area %) GC_proc->GC_calc GC_end Purity Value (%) GC_calc->GC_end G cluster_0 Method Selection start Purity Assessment of This compound Required? q1 Is a certified reference standard of this compound available? start->q1 q2 Is structural information of impurities needed? q1->q2 No gcfid_abs Use GC-FID (Internal Standard) q1->gcfid_abs Yes q3 Is high throughput a primary concern? q2->q3 No qnmr Use qNMR q2->qnmr Yes q3->qnmr No gcfid_rel Use GC-FID (Area %) q3->gcfid_rel Yes

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.